Lansoprazole Sulfide-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H14F3N3OS |
|---|---|
分子量 |
359.32 g/mol |
IUPAC 名称 |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
InChI 键 |
CCHLMSUZHFPSFC-SDHHWPBBSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lansoprazole Sulfide-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis route for Lansoprazole Sulfide-13C6, an isotopically labeled analog of a key intermediate in the production of the proton pump inhibitor Lansoprazole. The inclusion of a 13C6-labeled benzimidazole (B57391) ring allows for its use in a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a two-step process commencing with commercially available, isotopically labeled and unlabeled starting materials. The core of this strategy involves the preparation of 2-mercaptobenzimidazole-13C6, followed by a nucleophilic substitution reaction with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Mercaptobenzimidazole-13C6
This procedure is adapted from established methods for the synthesis of unlabeled 2-mercaptobenzimidazole. The critical starting material for this step is o-phenylenediamine-13C6.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine-13C6 | N/A | 114.15 | 5.0 g | 0.0438 |
| Carbon Disulfide | 75-15-0 | 76.14 | 4.0 g (3.17 mL) | 0.0525 |
| Potassium Hydroxide (B78521) | 1310-58-3 | 56.11 | 3.0 g | 0.0535 |
| Ethanol (B145695) (95%) | 64-17-5 | 46.07 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | As needed | - |
| Activated Charcoal | 7440-44-0 | 12.01 | 1.0 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
To the stirred solution, add carbon disulfide. The mixture will be heated to reflux.
-
In a separate beaker, dissolve o-phenylenediamine-13C6 in a minimal amount of 95% ethanol.
-
Add the o-phenylenediamine-13C6 solution dropwise to the refluxing potassium hydroxide and carbon disulfide mixture over a period of 30 minutes.
-
Continue refluxing the reaction mixture for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then add activated charcoal.
-
Heat the mixture to boiling for 10 minutes and then filter while hot to remove the charcoal.
-
Acidify the filtrate with glacial acetic acid until the pH is approximately 6. This will precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
Expected Yield: Based on typical yields for the unlabeled reaction, a yield of 80-90% can be anticipated.
Step 2: Synthesis of this compound
This step involves the condensation of the newly synthesized 2-mercaptobenzimidazole-13C6 with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Mercaptobenzimidazole-13C6 | N/A | 156.21 | 3.0 g | 0.0192 |
| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 | 276.08 | 5.3 g | 0.0192 |
| Sodium Hydroxide | 1310-58-3 | 40.00 | 1.54 g | 0.0384 |
| Methanol (B129727) | 67-56-1 | 32.04 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-mercaptobenzimidazole-13C6 and sodium hydroxide in methanol with stirring.
-
In a separate beaker, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in methanol.
-
Add the pyridine (B92270) derivative solution to the flask containing the 2-mercaptobenzimidazole-13C6 solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, reduce the volume of methanol under reduced pressure.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Expected Yield: Typical yields for this type of condensation reaction range from 70-85%.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2-Mercaptobenzimidazole-13C6
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) |
| o-Phenylenediamine-13C6 | ¹³C₆H₈N₂ | 114.15 | 0.0438 | - |
| 2-Mercaptobenzimidazole-13C6 | ¹³C₆H₆N₂S | 156.21 | - | 6.84 |
Table 2: Summary of Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) |
| 2-Mercaptobenzimidazole-13C6 | ¹³C₆H₆N₂S | 156.21 | 0.0192 | - |
| 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | C₉H₁₀Cl₂F₃NO | 276.08 | 0.0192 | - |
| This compound | ¹³C₆C₁₀H₁₄F₃N₃OS | 359.38 | - | 6.90 |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Intermediates
Caption: Key intermediates in the synthesis pathway.
chemical properties of 13C6 labeled Lansoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of 13C6 labeled Lansoprazole Sulfide. This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics, and anti-tuberculosis drug development.
Core Chemical and Physical Properties
The incorporation of six 13C atoms into the benzimidazole (B57391) ring of Lansoprazole Sulfide provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. While specific experimental data for the 13C6 labeled variant is not extensively published, its physical properties are expected to be nearly identical to its unlabeled counterpart.
| Property | Value (Lansoprazole Sulfide) | Value (13C6 Labeled Lansoprazole Sulfide) |
| Molecular Formula | C₁₆H₁₄F₃N₃OS | ¹³C₆C₁₀H₁₄F₃N₃OS |
| Molecular Weight | 353.36 g/mol [1][2] | 359.38 g/mol |
| CAS Number | 103577-40-8[1][2] | 1261392-56-6[3] |
| Appearance | White to Off-White Solid[4] | White to Off-White Solid (inferred) |
| Melting Point | 149-150°C | ~149-150°C (inferred) |
| Boiling Point | 494.9°C at 760 mmHg | ~494.9°C at 760 mmHg (inferred) |
| Solubility | Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO.[4] | Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO. (inferred) |
| Storage Temperature | -20°C[5] | -20°C |
Experimental Protocols
General Synthesis Strategy for 13C6 Labeled Lansoprazole Sulfide
A potential synthetic workflow is outlined below:
This process would begin with commercially available [13C6]-aniline, which is then converted to the corresponding [13C6]-o-phenylenediamine. This intermediate is subsequently condensed with a suitable pyridine (B92270) derivative, followed by a thiolation step to yield the final 13C6 labeled Lansoprazole Sulfide. Each step would require careful optimization of reaction conditions and purification of intermediates.
Quantification of Lansoprazole Sulfide in Biological Matrices using LC-MS/MS
The following protocol is adapted from established methods for the analysis of Lansoprazole and its metabolites using a stable isotope-labeled internal standard, such as the deuterated analog.[6][7]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a working solution of 13C6 Labeled Lansoprazole Sulfide (as an internal standard) and vortex.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and mobile phase B (acetonitrile or methanol).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both Lansoprazole Sulfide and its 13C6 labeled internal standard would need to be optimized on the specific mass spectrometer being used.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Lansoprazole's Active Metabolite
Executive Summary
Lansoprazole (B1674482) is a highly effective proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders.[1] As a prodrug, lansoprazole requires conversion into its active form to exert its therapeutic effect.[2][3] This process occurs within the acidic environment of the gastric parietal cell canaliculi, where lansoprazole undergoes an acid-catalyzed transformation.[3][4] A key intermediate in this activation is a sulfide (B99878) metabolite, which rapidly rearranges to form a tetracyclic sulfenamide (B3320178).[5][6] This activated species is the primary effector molecule, responsible for the irreversible inhibition of the gastric H⁺/K⁺-ATPase, the enzyme that catalyzes the final step in acid secretion.[7][8] The active metabolite forms a covalent disulfide bond with specific cysteine residues on the enzyme's α-subunit, leading to a potent and sustained suppression of gastric acid.[9][10] This guide provides a detailed examination of this mechanism, including the activation pathway, quantitative inhibition data, and the experimental protocols used for its characterization.
The Lansoprazole Activation Pathway
Lansoprazole itself is inactive at neutral pH.[6] Its mechanism of action is entirely dependent on its accumulation in the acidic secretory canaliculi of parietal cells and subsequent chemical transformation.[3]
-
Protonation: The journey begins with the protonation of the pyridine (B92270) ring of the lansoprazole molecule in the low pH environment (pH < 2) of the canaliculi.[2][11]
-
Chemical Rearrangement: This protonation triggers a molecular rearrangement, leading to the formation of a sulfenic acid intermediate.[5]
-
Formation of the Active Inhibitor: The sulfenic acid is unstable and rapidly converts into a highly reactive tetracyclic sulfenamide.[5][10] It is this sulfenamide, not the initial sulfide metabolite, that is the ultimate active inhibitor which covalently binds to the proton pump.[6]
Molecular Mechanism of H⁺/K⁺-ATPase Inhibition
The activated tetracyclic sulfenamide is a thiophilic agent, meaning it readily reacts with sulfhydryl (-SH) groups.[4] It forms a stable, covalent disulfide bond with one or more cysteine residues accessible from the luminal surface of the H⁺/K⁺-ATPase α-subunit.[9][12] This covalent modification locks the enzyme in a non-functional conformation, thereby blocking its ability to pump H⁺ ions into the gastric lumen.[1][8]
The inhibition is irreversible, and the restoration of acid secretion is dependent on the synthesis of new H⁺/K⁺-ATPase enzyme units.[7][10] This accounts for the prolonged duration of action of lansoprazole, which extends far beyond its plasma half-life of approximately 1-2 hours.[2][13]
Target Cysteine Residues
Research has identified specific cysteine residues on the α-subunit of the proton pump that are crucial for the inhibitory action of lansoprazole.
| Targeted Protein | Key Cysteine Residues for Lansoprazole | Reference |
| H⁺/K⁺-ATPase α-subunit | Cys813, Cys321 | [2][10] |
Note: Cys813 is considered a primary site for binding by most benzimidazole-class PPIs.[9]
Quantitative Analysis of Inhibition
The potency of lansoprazole is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the H⁺/K⁺-ATPase activity. These values are determined through in vitro assays.
| Compound | Target | IC₅₀ (µM) | Experimental System | Reference |
| Lansoprazole | H⁺/K⁺-ATPase | 5.5 | In Vitro Enzyme Assay | [14] |
| Omeprazole | H⁺/K⁺-ATPase | 26 | In Vitro Enzyme Assay | [14] |
Note: Lower IC₅₀ values indicate higher potency. The irreversible nature of the binding makes the determination of equilibrium constants like Kᵢ (inhibition constant) and Kₔ (dissociation constant) complex and less common for this class of drugs.[15]
Experimental Protocols
The characterization of lansoprazole's mechanism of action relies on robust experimental methodologies. The following is a representative protocol for an in vitro H⁺/K⁺-ATPase inhibition assay.
In Vitro H⁺/K⁺-ATPase Inhibition Assay
Objective: To determine the IC₅₀ value of lansoprazole by measuring its ability to inhibit the enzymatic activity of the proton pump.
Methodology Workflow:
-
Preparation of H⁺/K⁺-ATPase-Enriched Gastric Microsomes:
-
Gastric mucosa is harvested from a suitable animal model (e.g., hog or rabbit).[14][15]
-
The tissue is homogenized in a buffered sucrose (B13894) solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).[14]
-
The homogenate undergoes differential centrifugation to isolate microsomal vesicles enriched with H⁺/K⁺-ATPase.[15]
-
Protein concentration of the final preparation is quantified using a standard method such as the Bradford or BCA assay.[15]
-
-
Pre-incubation and Drug Activation:
-
Aliquots of the microsomal preparation are pre-incubated with a range of lansoprazole concentrations.
-
This incubation is performed in a buffer at a slightly acidic pH to facilitate the acid-catalyzed activation of the prodrug.[15] A control group (without lansoprazole) is included to establish 100% enzyme activity.
-
-
Measurement of ATPase Activity:
-
The enzymatic reaction is initiated by the addition of Magnesium-ATP (MgATP).[16]
-
The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).[14]
-
ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pᵢ) liberated from ATP hydrolysis, often using a colorimetric method (e.g., Fiske-Subbarow method).
-
The reaction is stopped by adding a quenching agent like trichloroacetic acid.[14]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each lansoprazole concentration relative to the control.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the lansoprazole concentration.
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
Broader Context and Off-Target Effects
It is important to note that while the primary mechanism of lansoprazole involves the gastric proton pump, its acid-activated nature and reactivity towards cysteine residues suggest potential for off-target effects.[12] The lansoprazole sulfide metabolite has been investigated for activities beyond acid suppression, including anti-tuberculous and anti-cancer properties, which appear to involve different molecular targets in those respective organisms or cells.[17][18][19][20] For instance, lansoprazole sulfide has been shown to inhibit the respiratory chain supercomplex in Mycobacterium smegmatis.[18] These findings, while distinct from its anti-secretory action, highlight the reactivity of its metabolites.
Conclusion
The mechanism of action of lansoprazole is a sophisticated, pH-dependent process that culminates in the irreversible covalent inactivation of the gastric H⁺/K⁺-ATPase. The conversion of the lansoprazole prodrug through a sulfide intermediate to a reactive tetracyclic sulfenamide within the acidic parietal cell canaliculus is the critical activation step. This active metabolite's high affinity for and covalent binding to specific cysteine residues on the proton pump ensures a potent and long-lasting inhibition of gastric acid secretion, forming the basis of its clinical efficacy in treating acid-related disorders. The experimental protocols outlined provide a robust framework for the continued study and development of this important class of pharmaceuticals.
References
- 1. Lansoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 12. Lansoprazole inhibits the cysteine protease legumain by binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Chromatographic In-Depth Analysis of Lansoprazole Sulfide-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and chromatographic data for Lansoprazole (B1674482) Sulfide-¹³C₆. Given the scarcity of publicly available data for this specific isotopically labeled compound, this document extrapolates from published data for unlabeled lansoprazole and its sulfide (B99878) metabolite, providing predicted data and established experimental protocols. This guide is intended to serve as a valuable resource for researchers utilizing Lansoprazole Sulfide-¹³C₆ as an internal standard in quantitative bioanalytical studies or in metabolic fate studies.
Predicted Spectroscopic Data
The ¹³C₆ labeling in Lansoprazole Sulfide-¹³C₆ is located on the benzimidazole (B57391) ring, a common labeling pattern for internal standards to ensure the labeled portion is retained in major fragments during mass spectrometric analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted ¹³C NMR chemical shifts for Lansoprazole Sulfide-¹³C₆, based on reported data for unlabeled lansoprazole.[1][2][3] The chemical shifts for the six labeled carbon atoms of the benzimidazole ring are highlighted. It is important to note that minor shifts can occur due to isotopic effects, but they are generally negligible.
Table 1: Predicted ¹³C NMR Chemical Shifts for Lansoprazole Sulfide-¹³C₆
| Atom Number | Predicted Chemical Shift (δ, ppm) | Notes |
| C4/C7 | ~112-124 | Labeled aromatic carbons of the benzimidazole ring. |
| C5/C6 | ~120-124 | Labeled aromatic carbons of the benzimidazole ring. |
| C3a/C7a | ~134-144 | Labeled aromatic carbons of the benzimidazole ring. |
| C2 | ~153 | Unlabeled carbon of the benzimidazole ring. |
| C-pyridine | ~106, 148, 151, 162 | Unlabeled carbons of the pyridine (B92270) ring. |
| -CH₂-S- | ~60 | Unlabeled methylene (B1212753) bridge carbon. |
| -O-CH₂-CF₃ | ~65 | Unlabeled trifluoroethoxy group carbon. |
| -CH₃ | ~11 | Unlabeled methyl group carbon. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The introduction of six ¹³C atoms increases the monoisotopic mass of Lansoprazole Sulfide by 6.02 Da compared to the unlabeled compound. The predicted mass spectral data for Lansoprazole Sulfide-¹³C₆ is presented below, based on the known fragmentation patterns of lansoprazole and its sulfide metabolite.[4][5][6]
Table 2: Predicted Mass Spectrometry Data for Lansoprazole Sulfide-¹³C₆
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 360.10 | Protonated molecular ion. |
| Fragment 1 | 242.06 | Fragment corresponding to the ¹³C₆-labeled benzimidazole-thio-methylene moiety. |
| Fragment 2 | 125.08 | Fragment corresponding to the ¹³C₆-labeled benzimidazole moiety. |
Note: The fragmentation pattern can be influenced by the ionization technique and collision energy.
Experimental Protocols
The following are detailed methodologies for the spectroscopic and chromatographic analysis of Lansoprazole Sulfide-¹³C₆, adapted from established protocols for lansoprazole and its analogues.[7][8][9][10]
NMR Spectroscopy
Objective: To acquire ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
Sample Preparation:
-
Accurately weigh 5-10 mg of Lansoprazole Sulfide-¹³C₆.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard ¹³C observe pulse sequence with proton decoupling.
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To perform quantitative analysis of an analyte using Lansoprazole Sulfide-¹³C₆ as an internal standard.
Instrumentation:
-
HPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation (Protein Precipitation): [7]
-
To 100 µL of plasma sample, add 20 µL of a working solution of Lansoprazole Sulfide-¹³C₆ (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analyte and internal standard.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Specific precursor → product ion transition.
-
Lansoprazole Sulfide-¹³C₆: 360.10 → 242.06 (or other suitable fragment).
-
-
Collision Energy: Optimized for the specific analyte and internal standard.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and principles relevant to the analysis of Lansoprazole Sulfide-¹³C₆.
Caption: Experimental workflow for the quantitative analysis of an analyte using Lansoprazole Sulfide-¹³C₆ as an internal standard.
Caption: Logical relationship demonstrating the principle of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. news-medical.net [news-medical.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Guide: Certificate of Analysis for Lansoprazole Sulfide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of Lansoprazole Sulfide-¹³C₆. This isotopically labeled compound is a critical internal standard for the quantitative analysis of Lansoprazole and its metabolites in various biological matrices. The information presented here is synthesized from typical data for analogous compounds and serves as a representative example.
Representative Certificate of Analysis
The following tables summarize the typical quality parameters for Lansoprazole Sulfide-¹³C₆.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Product Name | Lansoprazole Sulfide-¹³C₆ |
| Synonyms | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-¹³C₆ |
| Molecular Formula | C₁₀¹³C₆H₁₄F₃N₃OS |
| Molecular Weight | 359.38 g/mol |
| CAS Number | Not available for ¹³C₆ variant |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol (B129727) |
Table 2: Quality and Purity Assessment
| Analytical Test | Method | Specification |
| Purity (by HPLC) | HPLC | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹³C |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical tests are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate Lansoprazole Sulfide-¹³C₆ from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start at 10% B, increasing to 80% B over 40 minutes[1].
-
Flow Rate: 0.8 mL/min[1].
-
Column Temperature: 25°C.
-
Detection Wavelength: 285 nm[1].
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution is prepared by dissolving the compound in a suitable diluent, such as a mixture of methanol and water[2].
Mass Spectrometry for Isotopic Enrichment and Identity Confirmation
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Introduction: The sample is introduced via direct infusion or from the HPLC eluent.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the correct molecular ion peak corresponding to the ¹³C₆-labeled compound and to calculate the percentage of the labeled species relative to the unlabeled counterpart.
¹H NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Analysis: The resulting spectrum is compared with the known spectrum of Lansoprazole Sulfide to ensure that the signals are consistent with the expected structure[3].
Visualized Workflow
The following diagram illustrates a typical quality control workflow for Lansoprazole Sulfide-¹³C₆.
Caption: Quality Control Workflow for Lansoprazole Sulfide-¹³C₆.
References
A Technical Guide to Lansoprazole Sulfide-13C6 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lansoprazole (B1674482) Sulfide-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Lansoprazole and its metabolites in complex biological matrices. This document outlines its significance in pharmacokinetic and drug metabolism studies, provides a list of suppliers with key quantitative data, details a comprehensive experimental protocol for its use, and illustrates the metabolic pathway of Lansoprazole.
Introduction to Lansoprazole and its Metabolism
Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid production.[1][2] It is used in the treatment of various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Upon administration, Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[3][4] This metabolic process results in the formation of several metabolites, including 5-hydroxylansoprazole (B1664657) and Lansoprazole sulfone.[4] Another key metabolite in this pathway is Lansoprazole sulfide.[5][6]
The use of stable isotope-labeled compounds, such as Lansoprazole Sulfide-13C6, is indispensable in drug metabolism and pharmacokinetic (DMPK) studies.[7][8] These labeled molecules serve as ideal internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[9][10]
Suppliers and Quantitative Data
For researchers seeking to procure this compound for research purposes, several reputable suppliers offer this compound. The following table summarizes the available quantitative data from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |
| MedChemExpress | This compound | 1261392-56-6 | C₁₀¹³C₆H₁₄F₃N₃OS | As per CoA | As per CoA |
| Shimadzu (via Alsachim) | [13C6]-Lansoprazole sulfide | 1261392-56-6 | Not Specified | High Purity | Not Specified |
| ChemicalBook | [13C6]-Lansoprazole sulfide | 1261392-56-6 | Not Specified | As per Supplier | Not Specified |
Note: Researchers should consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific data on purity and isotopic enrichment.
Metabolic Pathway of Lansoprazole
The metabolic conversion of Lansoprazole is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways involving CYP2C19 and CYP3A4 enzymes.
Experimental Protocol: Quantification of Lansoprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a robust method for the quantitative analysis of Lansoprazole in human plasma, a critical procedure in pharmacokinetic studies.
Materials and Reagents
-
Lansoprazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
LC-MS grade formic acid and ammonium (B1175870) formate
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Lansoprazole from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Lansoprazole and this compound should be optimized. For this compound, the precursor ion will be shifted by +6 Da compared to the unlabeled sulfide.
Experimental Workflow
The following diagram outlines the general workflow for the bioanalysis of Lansoprazole using this compound as an internal standard.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to understanding the pharmacokinetic properties of Lansoprazole. This guide provides the necessary technical information to source and effectively utilize this critical research compound.
References
- 1. Lansoprazole-13C6 | CAS 1261394-42-6 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-参数-MedChemExpress (MCE) [m.antpedia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lansoprazole, MedChemExpress 1 g | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. biozol.de [biozol.de]
- 9. lansoprazole impurity standard | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Stability and Storage of Lansoprazole Sulfide-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Lansoprazole (B1674482) Sulfide-¹³C₆. Due to the limited availability of specific stability data for the ¹³C₆ isotopically labeled version, this document extrapolates information from published studies on Lansoprazole and its primary metabolite, Lansoprazole Sulfide (B99878). The inherent chemical properties of the molecule are not significantly altered by the isotopic labeling, making the stability profile of the unlabeled compound a reliable indicator.
Lansoprazole Sulfide-¹³C₆ is a crucial analytical standard and internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is paramount for accurate and reproducible experimental results. This guide covers key stability considerations, recommended storage, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper handling and storage are critical to prevent the degradation of Lansoprazole Sulfide-¹³C₆. The molecule is susceptible to degradation by acid, oxidation, and light.
Storage Conditions
To maintain the integrity of Lansoprazole Sulfide-¹³C₆, the following storage conditions are recommended:
| Form | Condition | Recommended Temperature | Duration |
| Solid | Long-term | -20°C | Up to several years |
| Short-term | Room Temperature | For short periods | |
| In Solvent | Long-term | -80°C | Up to 6 months |
| Short-term | -20°C | Up to 1 month |
It is imperative to store the compound in light-resistant containers to prevent photodegradation.[1]
Key Stability Considerations
Several factors can influence the stability of Lansoprazole Sulfide-¹³C₆:
-
pH Sensitivity : Lansoprazole and its related compounds are known to be highly unstable in acidic environments, leading to rapid degradation.[2][3][4][5] Conversely, they exhibit greater stability in neutral to basic conditions.[3][4]
-
Oxidative Stress : The sulfide functional group in the molecule is prone to oxidation, which can lead to the formation of the corresponding sulfone derivative.[3][4] Forced degradation studies have confirmed the degradation of Lansoprazole under oxidative conditions, such as in the presence of hydrogen peroxide.[3][4]
-
Photostability : Exposure to light can induce degradation. Therefore, it is crucial to protect Lansoprazole Sulfide-¹³C₆ from light during storage and handling.[1]
-
Thermal Stress : While more stable to heat than to acid or oxidative stress, prolonged exposure to high temperatures should be avoided.[3]
-
Incompatibilities : The compound should not be stored with or exposed to strong acids, alkalis, or potent oxidizing and reducing agents.[1][2]
Experimental Protocols for Stability Assessment
To evaluate the stability of Lansoprazole Sulfide-¹³C₆ and identify potential degradation products, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to validate the stability-indicating nature of the analytical method.[3]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Lansoprazole Sulfide-¹³C₆ in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 8 hours).[6] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a specified period (e.g., 8 hours).[6] Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).[4]
-
Thermal Degradation : Expose the solid compound to dry heat (e.g., 105°C) for a specified period.[3] Dissolve the stressed solid in the solvent for analysis.
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.[3]
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) and acetonitrile.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection | UV detection at 260 nm[7] or 285 nm |
| Injection Volume | 10-20 µL |
Visualizing Experimental Workflows
A logical workflow is essential for systematic stability testing. The following diagram illustrates a typical workflow for assessing the stability of Lansoprazole Sulfide-¹³C₆.
References
- 1. tandfonline.com [tandfonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Purity of Lansoprazole Sulfide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Lansoprazole Sulfide-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document details the synthesis, metabolic context, and rigorous analytical methodologies for characterizing the isotopic enrichment and purity of this essential research compound.
Introduction
Lansoprazole, a proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19. A key metabolic pathway involves the formation of Lansoprazole Sulfide. For pharmacokinetic and drug metabolism studies, a stable isotope-labeled version of this metabolite, Lansoprazole Sulfide-¹³C₆, serves as an ideal internal standard for mass spectrometry-based quantification. The incorporation of six ¹³C atoms into the benzimidazole (B57391) ring provides a distinct mass shift, enabling precise differentiation from the endogenous, unlabeled analyte while maintaining nearly identical physicochemical properties. The accuracy of quantitative results is directly dependent on the isotopic purity of the labeled standard.
Metabolic Pathway of Lansoprazole
Lansoprazole is metabolized to Lansoprazole Sulfide predominantly through the action of the CYP3A4 enzyme. This metabolic conversion is a critical step in the clearance of the parent drug.
Synthesis of Lansoprazole Sulfide-¹³C₆
The synthesis of Lansoprazole Sulfide-¹³C₆ typically involves the condensation of a ¹³C₆-labeled benzimidazole precursor with the appropriate pyridine (B92270) derivative.
Quantitative Data
The isotopic purity of Lansoprazole Sulfide-¹³C₆ is a critical parameter. While a specific Certificate of Analysis should be consulted for lot-specific data, the following tables represent typical specifications for high-quality labeled compounds.
Table 1: Representative Isotopic Purity and Enrichment
| Parameter | Specification |
| Isotopic Purity | ≥ 99% |
| Isotopic Enrichment | ≥ 99 atom % ¹³C |
| Chemical Purity (HPLC) | ≥ 98% |
Table 2: Mass Spectrometric Analysis of Isotopologues
| Isotopologue | Expected m/z | Relative Abundance (%) |
| M+0 (Unlabeled) | 353.08 | < 0.5 |
| M+1 | 354.08 | < 1.0 |
| M+2 | 355.09 | < 1.0 |
| M+3 | 356.09 | < 1.0 |
| M+4 | 357.09 | < 2.0 |
| M+5 | 358.10 | < 5.0 |
| M+6 (¹³C₆) | 359.10 | > 90.0 |
Note: The data presented in these tables are representative and for illustrative purposes only. For precise data, refer to the Certificate of Analysis provided by the supplier for a specific lot.
Experimental Protocols
Mass Spectrometric Analysis for Isotopic Purity
Objective: To determine the isotopic distribution and purity of Lansoprazole Sulfide-¹³C₆ using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of Lansoprazole Sulfide-¹³C₆ in a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan
-
Mass Range: m/z 350-370
-
Resolution: ≥ 20,000
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to Lansoprazole Sulfide-¹³C₆.
-
Determine the relative abundance of the M+0 to M+6 isotopologues.
-
Calculate the isotopic purity by dividing the intensity of the M+6 peak by the sum of the intensities of all isotopologue peaks.
-
NMR Spectroscopic Analysis for Isotopic Enrichment
Objective: To confirm the ¹³C enrichment at the benzimidazole ring of Lansoprazole Sulfide-¹³C₆ using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of Lansoprazole Sulfide-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹³C NMR Acquisition:
-
Experiment: ¹³C{¹H} (proton-decoupled)
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Relaxation Delay (d1): 5-10 seconds to ensure quantitative signal integration.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm the chemical structure and assess for the absence of signals corresponding to the ¹²C-H protons on the benzimidazole ring. The absence or significant reduction of these signals is indicative of high ¹³C enrichment.
-
-
Data Analysis:
-
Process the ¹³C NMR spectrum. The signals corresponding to the six carbons of the benzimidazole ring should be significantly enhanced compared to the natural abundance ¹³C signals of the rest of the molecule.
-
Integrate the signals of the ¹³C-labeled carbons and compare them to a known internal standard or to the signals of the unlabeled carbons in the molecule to estimate the isotopic enrichment.
-
Conclusion
The isotopic purity of Lansoprazole Sulfide-¹³C₆ is paramount for its effective use as an internal standard in quantitative bioanalysis. Rigorous quality control using high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the high isotopic enrichment and chemical purity. The methodologies and representative data presented in this guide provide a framework for the assessment and application of this critical analytical standard, ensuring the generation of reliable and accurate data in drug development and clinical research. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data to ensure the highest quality in their experimental work.
An In-depth Technical Guide to Lansoprazole Sulfide-13C6: Properties, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lansoprazole (B1674482) Sulfide-13C6, an isotopically labeled metabolite of the proton pump inhibitor (PPI) Lansoprazole. This document details its chemical properties, provides a representative experimental protocol for its use in quantitative analysis, and explores the biological pathways of its parent compound, Lansoprazole.
Core Data Presentation
Lansoprazole Sulfide-13C6 is a stable isotope-labeled form of Lansoprazole Sulfide (B99878), a known metabolite of Lansoprazole. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies.
| Parameter | Value | Reference |
| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-13C6 | |
| CAS Number | 1261392-56-6 | [1] |
| Molecular Formula | C₁₀¹³C₆H₁₄F₃N₃OS | [1] |
| Molecular Weight | 359.32 | [1] |
| Unlabeled CAS Number | 103577-40-8 | [1][2][3][4][5][6] |
| Unlabeled Molecular Weight | 353.36 | [3][5] |
| Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [1] |
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main enzymes involved are CYP3A4 and CYP2C19.[7][8][9][10] Lansoprazole Sulfide is one of the metabolites formed, predominantly through the action of CYP3A4.[11]
The metabolic fate of Lansoprazole is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variations in Lansoprazole metabolism.[7]
Experimental Protocols
Quantification of Lansoprazole in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
This protocol provides a representative method for the quantification of Lansoprazole in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard like this compound. The use of such an internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations during sample preparation and analysis.[12]
1. Materials and Reagents
-
Lansoprazole analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
2. Preparation of Solutions
-
Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL).[13]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add a specified volume (e.g., 10 µL) of the Internal Standard working solution to all tubes except for the blank matrix.[12]
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[12][13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.[12]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Zorbax SB-C18, 3.0 mm x 150 mm, 3.5 µm).[14]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) containing a buffer such as 5 mM ammonium formate.[14]
-
Flow Rate: A typical flow rate would be in the range of 0.4-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for Lansoprazole.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Lansoprazole and this compound would need to be optimized on the specific instrument.
-
5. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of Lansoprazole in the unknown samples is then determined from this calibration curve.
Signaling Pathways of Lansoprazole
Beyond its well-established role in acid suppression, Lansoprazole has been shown to modulate other cellular signaling pathways, which may contribute to its therapeutic effects.
1. Primary Mechanism of Action: H+/K+ ATPase Inhibition
Lansoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a tetracyclic sulfenamide.[10][15] This active metabolite then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump).[15][16] This action blocks the final step in gastric acid secretion.[9][10]
2. Heme Oxygenase-1 (HO-1) Induction Pathway
Lansoprazole has been observed to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties.[17][18] This induction is independent of its acid-suppressing effects and is mediated through a signaling pathway that involves Phosphatidylinositol 3-kinase (PI3K).[19][20] The activation of this pathway may contribute to the gastroprotective effects of Lansoprazole beyond simple acid reduction.[20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. Lansoprazole sulfide | CAS No- 103577-40-8 | Simson Pharma Limited [simsonpharma.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative metabolism of lansoprazole by human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Lansoprazole, a proton pump inhibitor, mediates anti-inflammatory effect in gastric mucosal cells through the induction of heme oxygenase-1 via activation of NF-E2-related factor 2 and oxidation of kelch-like ECH-associating protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Metabolic Journey of Lansoprazole: A Technical Guide Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of Lansoprazole (B1674482), a widely used proton pump inhibitor, with a focus on insights gleaned from isotopic labeling studies. While direct studies utilizing ¹³C labeling on Lansoprazole are not extensively published, this guide leverages data from ¹⁴C-labeled Lansoprazole and its enantiomer, dexlansoprazole (B1670344), to provide a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME). The principles and methodologies described are directly applicable to studies involving ¹³C-labeled compounds.
Core Metabolic Pathways
Lansoprazole undergoes extensive metabolism primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. The two main enzymes responsible for its biotransformation are CYP2C19 and CYP3A4.[1][2]
-
CYP2C19-mediated 5-hydroxylation: This is a primary metabolic route, leading to the formation of 5-hydroxylansoprazole.[1][2]
-
CYP3A4-mediated sulfoxidation: This pathway results in the formation of lansoprazole sulfone.[1][2]
Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective. The (S)-enantiomer is preferentially metabolized by CYP2C19, while the (R)-enantiomer is a preferred substrate for CYP3A4.[1] Further metabolism of these primary metabolites occurs, including the formation of lansoprazole sulfide (B99878) and subsequent conjugation reactions.[1][3]
The genetic polymorphism of CYP2C19 significantly influences the metabolism of Lansoprazole, leading to inter-individual variations in drug clearance and clinical efficacy. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), with PMs exhibiting higher plasma concentrations of the parent drug.[4]
Below is a diagram illustrating the core metabolic pathways of Lansoprazole.
Caption: Core metabolic pathways of Lansoprazole.
Quantitative Data from Isotopic Labeling Studies
The following tables summarize the quantitative data on the excretion and metabolite distribution of [¹⁴C]dexlansoprazole, the (R)-enantiomer of Lansoprazole, in healthy male subjects. This data provides valuable insights into the overall metabolic fate of the Lansoprazole molecule.
Table 1: Recovery of Radioactivity after a Single Oral Dose of [¹⁴C]Dexlansoprazole (60 mg) [4]
| Excretion Route | Mean % of Administered Radioactivity Recovered (n=6) |
| Urine | 51% |
| Feces | 48% |
| Total Recovery | 98% |
Table 2: Distribution of [¹⁴C]Dexlansoprazole and its Metabolites in Plasma of Extensive Metabolizers (EMs) vs. a Poor Metabolizer (PM) [4]
| Compound | Relative Abundance in Plasma (EMs) | Relative Abundance in Plasma (PM) |
| Dexlansoprazole | Largest component | Even greater amounts than in EMs |
| 5-Glucuronyloxy Dexlansoprazole | Main metabolite | Minor metabolite |
| 5-Hydroxy Dexlansoprazole | Main metabolite | Minor metabolite |
| Dexlansoprazole Sulfone | Minor metabolite | Main metabolite |
Table 3: Major Metabolites Identified in Urine and Feces after a Single Oral Dose of [¹⁴C]Dexlansoprazole [4]
| Matrix | Major Metabolites |
| Urine | 5-Glucuronyloxy dexlansoprazole |
| 5-Glucuronyloxy dexlansoprazole sulfide | |
| 2-S-N-acetylcysteinyl benzimidazole | |
| 5-Sulfonyloxy dexlansoprazole sulfide | |
| Feces | 5-Hydroxy dexlansoprazole sulfide |
| Dexlansoprazole sulfide | |
| Unchanged Dexlansoprazole |
Experimental Protocols
Detailed methodologies are crucial for reproducible studies. Below are synthesized protocols for key experiments in tracing the metabolic fate of Lansoprazole.
Synthesis of ¹³C-Labeled Lansoprazole
Human Metabolism Study with Labeled Lansoprazole
This protocol is based on a study conducted with [¹⁴C]dexlansoprazole and is adaptable for a ¹³C-labeled study.[4]
a. Study Population: Healthy male subjects, with genotyping for CYP2C19 metabolizer status.
b. Dosing Regimen:
- Administration of non-labeled Lansoprazole for a lead-in period (e.g., 4 days) to achieve steady-state concentrations.
- On the final day, administration of a single oral dose of ¹³C- or ¹⁴C-labeled Lansoprazole.
c. Sample Collection:
- Blood: Serial blood samples collected at predefined time points (e.g., pre-dose, and at various intervals up to 24-48 hours post-dose) to determine the pharmacokinetic profile of the parent drug and its metabolites.
- Urine and Feces: Collection of all urine and feces for a specified period (e.g., 7 days) to determine the extent of excretion and the metabolite profile.
The following diagram illustrates the experimental workflow for a human ADME study using labeled Lansoprazole.
Caption: Experimental workflow for a human ADME study.
Sample Analysis
a. Sample Preparation:
- Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and metabolites.[5]
- Urine: Direct injection after dilution or SPE for concentration and cleanup.
- Feces: Homogenization, extraction with an organic solvent, and cleanup by SPE.
b. Analytical Techniques:
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For the quantification of Lansoprazole and its known metabolites in plasma and other biological matrices. A validated method would typically involve a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and an aqueous buffer.[5][6]
- Liquid Chromatography-Accelerator Mass Spectrometry (LC-AMS): For highly sensitive quantification of ¹⁴C-labeled compounds in studies with microdoses of radiolabeled drug.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of novel metabolites.[7] High-resolution NMR can be used to identify the position of the ¹³C label in metabolites, confirming metabolic pathways.
Signaling Pathway Interactions
Beyond its primary role as a proton pump inhibitor, Lansoprazole has been shown to modulate intracellular signaling pathways, which may contribute to its anti-inflammatory and cytoprotective effects. These interactions are independent of its acid-suppressing activity.
The following diagram illustrates a known signaling pathway interaction of Lansoprazole.
Caption: Inhibition of NF-κB and ERK signaling by Lansoprazole.
References
- 1. ClinPGx [clinpgx.org]
- 2. Identification of the human P450 enzymes involved in lansoprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism and excretion of [14C]dexlansoprazole in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols: The Use of Lansoprazole Sulfide-¹³C₆ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole (B1674482) is a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] To thoroughly understand its behavior in the body, robust pharmacokinetic (PK) studies are essential. These studies track the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing critical data for determining dosage regimens and assessing potential drug interactions.[3]
A key challenge in pharmacokinetic analysis is the accurate and precise quantification of the drug and its metabolites in complex biological matrices like plasma.[4] The use of a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving reliable bioanalytical data.[5][6] This document provides detailed application notes and protocols for the use of Lansoprazole Sulfide-¹³C₆ as an internal standard in the pharmacokinetic studies of lansoprazole.
Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[1][7][8] Major metabolic pathways include hydroxylation and oxidation to lansoprazole sulfone and lansoprazole sulfide.[7][9] By using an internal standard that is chemically identical to a major metabolite but with a different mass (due to the ¹³C₆ labeling), variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise results.[6][10]
Data Presentation
Table 1: Mass Spectrometric Properties of Lansoprazole, Lansoprazole Sulfide, and Lansoprazole Sulfide-¹³C₆
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 370.1 | 252.1 |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.37 | 354.1 | 286.1 |
| Lansoprazole Sulfide-¹³C₆ | ¹³C₆C₁₀H₁₄F₃N₃OS | 359.39 | 360.1 | 292.1 |
Note: The precursor and product ions are examples and may be optimized based on the specific mass spectrometer used.
Table 2: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)[11]
| Parameter | Lansoprazole | 5'-hydroxy lansoprazole | Lansoprazole Sulfone |
| Cmax (ng/mL) | 1047 (344) | 111.2 (41.8) | 66.6 (52.9) |
| Tmax (h) | 2.0 (0.7) | 2.1 (0.8) | 1.9 (0.8) |
| AUC₀₋₂₄ (ng·h/mL) | 3388 (1484) | 317.0 (81.2) | 231.9 (241.7) |
| t½z (h) | 2.24 (1.43) | 2.31 (1.18) | 2.52 (1.54) |
Data are presented as mean (SD). These values serve as a reference for expected pharmacokinetic profiles.
Table 3: Linearity and Sensitivity of an LC-MS/MS Method for Lansoprazole and its Metabolites[12]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lansoprazole | 10 - 4000 | > 0.999 | 2.0 |
| 5'-hydroxy lansoprazole | 5.0 - 400 | > 0.999 | 2.0 |
| Lansoprazole Sulfone | 1.0 - 400 | > 0.999 | 0.5 |
This table demonstrates the typical performance of a validated LC-MS/MS method for the analysis of lansoprazole and its metabolites.
Experimental Protocols
Protocol 1: Quantification of Lansoprazole in Human Plasma using LC-MS/MS with Lansoprazole Sulfide-¹³C₆ as an Internal Standard
Objective: To determine the concentration of lansoprazole in human plasma samples for pharmacokinetic analysis.
Materials and Reagents:
-
Lansoprazole reference standard (≥98% purity)
-
Lansoprazole Sulfide-¹³C₆ (isotopic purity ≥99%)
-
HPLC grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K₂-EDTA as anticoagulant)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Lansoprazole (1 mg/mL) in methanol.
-
Prepare a stock solution of Lansoprazole Sulfide-¹³C₆ (1 mg/mL) in methanol.
-
Prepare working standard solutions of Lansoprazole by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the Lansoprazole Sulfide-¹³C₆ stock solution with 50:50 (v/v) methanol:water.
-
-
Sample Preparation (Protein Precipitation): [5][11]
-
Thaw plasma samples (calibrators, quality controls, and unknown study samples) to room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Lansoprazole Sulfide-¹³C₆).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate lansoprazole from endogenous plasma components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the transitions for lansoprazole and lansoprazole sulfide-¹³C₆ as indicated in Table 1.
-
-
-
Data Analysis:
-
Integrate the peak areas for both lansoprazole and the internal standard, Lansoprazole Sulfide-¹³C₆.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of lansoprazole in the unknown samples by interpolation from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
Caption: Metabolic pathway of Lansoprazole.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Rationale for using a SIL internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 9. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantification of Lansoprazole and its Metabolites in Human Plasma using 13C-Labeled Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lansoprazole (B1674482) and its primary metabolites, 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone, in human plasma. The method employs stable isotope-labeled internal standards (¹³C-lansoprazole, ¹³C-5-hydroxylansoprazole, and ¹³C-lansoprazole sulfone) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. Sample preparation is achieved through a straightforward protein precipitation procedure. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] The main metabolites are 5-hydroxylansoprazole and lansoprazole sulfone.[2][3] Accurate quantification of lansoprazole and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic pathways. The use of stable isotope-labeled internal standards, such as those labeled with ¹³C, is the gold standard for quantitative bioanalysis using LC-MS/MS, as they closely mimic the analyte's behavior during extraction and ionization.[4]
Metabolic Pathway of Lansoprazole
Lansoprazole is metabolized in the liver to form two major metabolites: 5-hydroxylansoprazole, primarily via CYP2C19, and lansoprazole sulfone, mainly through the action of CYP3A4.[1][2] These metabolites can be further processed before excretion.[2][3]
Figure 1: Metabolic Pathway of Lansoprazole.
Experimental Protocol
This protocol provides a detailed methodology for the quantification of lansoprazole and its metabolites.
Materials and Reagents
-
Lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone analytical standards
-
¹³C-Lansoprazole, ¹³C-5-hydroxylansoprazole, and ¹³C-lansoprazole sulfone (as internal standards - IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (Triple Quadrupole)
Sample Preparation
-
Thaw plasma samples and internal standard solutions at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution containing ¹³C-lansoprazole, ¹³C-5-hydroxylansoprazole, and ¹³C-lansoprazole sulfone.
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 20% B, linear gradient to 80% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 40 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Parameters (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lansoprazole | 370.1 | 252.1 | 25 |
| ¹³C₆-Lansoprazole (IS) | 376.1 | 258.1 | 25 |
| 5-Hydroxylansoprazole | 386.1 | 252.1 | 28 |
| ¹³C₆-5-Hydroxylansoprazole (IS) | 392.1 | 258.1 | 28 |
| Lansoprazole Sulfone | 386.1 | 305.1 | 22 |
| ¹³C₆-Lansoprazole Sulfone (IS) | 392.1 | 311.1 | 22 |
Note: The exact m/z values for ¹³C-labeled standards will depend on the number and position of the ¹³C atoms. The values presented here are for illustrative purposes.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
References
Application Notes: Metabolic Profiling Using Lansoprazole Sulfide-¹³C₆
Introduction
Lansoprazole (B1674482), a proton pump inhibitor, is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[1][2][3] Key metabolic pathways include hydroxylation and sulfoxidation.[1][2][4] Lansoprazole Sulfide is a significant metabolite in this process.[1][3] Stable isotope-labeled compounds, such as Lansoprazole Sulfide-¹³C₆, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The ¹³C₆ labeling provides a distinct mass shift, allowing for the differentiation of the labeled internal standard from the unlabeled endogenous metabolite in biological matrices.[] This enables precise quantification and tracing of the metabolic fate of lansoprazole.
The primary application of Lansoprazole Sulfide-¹³C₆ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6][7] Its chemical and physical properties are nearly identical to the unlabeled Lansoprazole Sulfide, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process.[6][7]
Key Applications
-
Quantitative Bioanalysis: Lansoprazole Sulfide-¹³C₆ is an ideal internal standard for the accurate and precise quantification of Lansoprazole Sulfide in biological samples such as plasma, urine, and tissue homogenates.[8][9][10]
-
Metabolic Profiling and Metabolite Identification: By introducing a known concentration of the ¹³C₆-labeled standard, researchers can confidently identify and quantify the corresponding unlabeled metabolite in complex biological matrices.[11]
-
Pharmacokinetic Studies: Accurate quantification of metabolites is crucial for determining the pharmacokinetic parameters of a drug, including its absorption, distribution, metabolism, and excretion (ADME).[1][12]
Experimental Protocols
Protocol 1: Quantification of Lansoprazole Sulfide in Human Plasma using LC-MS/MS
Objective: To determine the concentration of Lansoprazole Sulfide in human plasma samples using Lansoprazole Sulfide-¹³C₆ as an internal standard.
Materials:
-
Human plasma samples
-
Lansoprazole Sulfide analytical standard
-
Lansoprazole Sulfide-¹³C₆ internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Lansoprazole Sulfide (1 mg/mL) in methanol.
-
Prepare a stock solution of Lansoprazole Sulfide-¹³C₆ (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions of the analytical standard and a fixed concentration working solution of the internal standard (e.g., 100 ng/mL) by serial dilution in 50% acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Lansoprazole Sulfide-¹³C₆ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[13]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for both Lansoprazole Sulfide and Lansoprazole Sulfide-¹³C₆. The exact m/z values will depend on the specific adducts formed.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Lansoprazole Sulfide in the plasma samples from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes (HLMs)
Objective: To investigate the formation of Lansoprazole Sulfide from lansoprazole in vitro using HLMs.
Materials:
-
Lansoprazole
-
Lansoprazole Sulfide-¹³C₆
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Incubator/shaker
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.[12]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding lansoprazole (e.g., 1 µM final concentration).[12]
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing a known concentration of Lansoprazole Sulfide-¹³C₆ as the internal standard.[12]
-
Vortex to precipitate proteins and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using the LC-MS/MS method described in Protocol 1.
-
Quantify the amount of Lansoprazole Sulfide formed at each time point.
-
Plot the concentration of Lansoprazole Sulfide versus time to determine the rate of formation.
-
Data Presentation
Table 1: Mass Spectrometric Properties of Lansoprazole Sulfide and Lansoprazole Sulfide-¹³C₆
| Compound | Chemical Formula | Exact Mass | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.0810 | 354.1 | To be determined empirically |
| Lansoprazole Sulfide-¹³C₆ | ¹³C₆C₁₀H₁₄F₃N₃OS | 359.0990 | 360.1 | To be determined empirically |
Note: Product ions need to be optimized based on experimental fragmentation data.
Table 2: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Volunteers (Single Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Lansoprazole | 920 - 1150 | 1.2 - 2.1 | 2400 - 2930 | 0.9 - 2.1 |
| Lansoprazole Sulfone | Data not available | Data not available | Data not available | Data not available |
| 5-Hydroxylansoprazole | Data not available | Data not available | Data not available | Data not available |
| Lansoprazole Sulfide | Data not available | Data not available | Data not available | Data not available |
Visualizations
Caption: Metabolic Pathway of Lansoprazole.
Caption: Bioanalytical Workflow for Metabolite Quantification.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Metabolism Studies Using Lansoprazole Sulfide-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lansoprazole (B1674482) Sulfide-¹³C₆ as an internal standard in drug metabolism studies of lansoprazole. Detailed protocols for in vitro and in vivo experiments are outlined to facilitate accurate and reproducible quantification of lansoprazole and its metabolites.
Introduction to Lansoprazole Metabolism and the Role of Stable Isotope-Labeled Standards
Lansoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related gastrointestinal disorders[1]. Its therapeutic efficacy is highly dependent on its metabolic profile, which is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver[2][3]. The two main enzymes involved are CYP2C19 and CYP3A4[2][3].
The major metabolic pathways include:
-
5-hydroxylation: Primarily catalyzed by CYP2C19 to form 5-hydroxylansoprazole[2][4]. The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in lansoprazole clearance[3][5].
-
Sulfoxidation: Mainly mediated by CYP3A4 to produce lansoprazole sulfone[2][4].
-
Reductive metabolism: Formation of lansoprazole sulfide (B99878), also attributed to CYP3A4[2][6].
Given the complexity of its metabolism, accurate quantification of lansoprazole and its metabolites in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS-based quantification.
Lansoprazole Sulfide-¹³C₆ is an ideal internal standard for such studies. Being structurally identical to the lansoprazole sulfide metabolite, but with a mass shift of +6 Da due to the incorporation of six ¹³C atoms, it exhibits nearly identical chromatographic behavior and ionization efficiency. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.
Quantitative Data on Lansoprazole Metabolism
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of lansoprazole.
Table 1: Mass Spectrometric Properties of Lansoprazole Sulfide and Lansoprazole Sulfide-¹³C₆
| Compound | Chemical Formula | Molecular Weight (Da) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.37 | 354.1 | To be determined empirically |
| Lansoprazole Sulfide-¹³C₆ | C₁₀¹³C₆H₁₄F₃N₃OS | 359.32 | 360.1 | To be determined empirically |
Note: Product ions need to be optimized based on the specific mass spectrometer used. The values for Lansoprazole Sulfide-¹³C₆ are theoretical.
Table 2: In Vitro Metabolism Kinetics of Lansoprazole Enantiomers in Human Liver Microsomes
| Enantiomer | Metabolic Pathway | Intrinsic Clearance (Vmax/Km) (mL/min/mg) | Reference |
| (+)-Lansoprazole | Sulfoxidation (CYP3A4) | 0.006 | [7] |
| (-)-Lansoprazole | Sulfoxidation (CYP3A4) | 0.023 | [7] |
Table 3: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)
| Analyte | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| Lansoprazole | 1047 ± 344 | 2.0 ± 0.7 | 2.24 ± 1.43 | 3388 ± 1484 | [8] |
| 5-hydroxylansoprazole | 111.2 ± 41.8 | 2.1 ± 0.8 | 2.31 ± 1.18 | 317.0 ± 81.2 | [8] |
| Lansoprazole Sulfone | 66.6 ± 52.9 | 1.9 ± 0.8 | 2.52 ± 1.54 | 231.9 ± 241.7 | [8] |
Table 4: Effect of CYP2C19 Phenotype on Lansoprazole Pharmacokinetics
| CYP2C19 Phenotype | Parameter | Lansoprazole | 5-hydroxylansoprazole | Lansoprazole Sulfone | Reference |
| Homozygous Extensive Metabolizers (hmEMs) | AUC₀₋ₜ (ng·h/mL) | 4508.81 ± 1241.20 | 226.34 ± 82.38 | 93.35 ± 43.69 | [5] |
| Heterozygous Extensive Metabolizers (htEMs) | AUC₀₋ₜ (ng·h/mL) | 9289.34 ± 3406.73 | 229.43 ± 83.24 | 370.49 ± 386.38 | [5] |
| Poor Metabolizers (PMs) | AUC₀₋ₜ (ng·h/mL) | 36099.98 ± 10105.18 | 157.27 ± 41.91 | 5886.69 ± 1470.72 | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes (HLM)
Objective: To determine the rate of formation of lansoprazole metabolites, including lansoprazole sulfide, in HLM and to assess the contribution of different CYP enzymes.
Materials:
-
Lansoprazole
-
Lansoprazole Sulfide-¹³C₆ (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of lansoprazole (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Lansoprazole Sulfide-¹³C₆ (e.g., 1 mg/mL in methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the incubation buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding lansoprazole (final concentration e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of Lansoprazole Sulfide-¹³C₆ (e.g., 100 ng/mL).
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
A gradient elution may be required to separate metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transitions for lansoprazole, its metabolites, and Lansoprazole Sulfide-¹³C₆.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to Lansoprazole Sulfide-¹³C₆ against the concentration of the analyte standards.
-
Quantify the concentration of the formed metabolites in the incubated samples using the calibration curve.
-
Plot the concentration of the metabolite formed over time to determine the rate of metabolism.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of lansoprazole and its metabolites in rodent plasma following oral administration.
Materials:
-
Lansoprazole formulation for oral gavage
-
Lansoprazole Sulfide-¹³C₆ (as internal standard)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Blood collection tubes (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
Procedure:
-
Animal Dosing and Sample Collection:
-
Administer a single oral dose of lansoprazole to the rats.
-
Collect blood samples via an appropriate route (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of Lansoprazole Sulfide-¹³C₆ working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge as described in Protocol 1.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1.
-
-
Pharmacokinetic Analysis:
-
Quantify the plasma concentrations of lansoprazole and its metabolites at each time point.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
Visualizations
Caption: Metabolic pathway of Lansoprazole via CYP enzymes.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Lansoprazole in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a selective and rapid LC-MS/MS method for the quantification of Lansoprazole in human plasma. The use of a ¹³C-labeled Lansoprazole as an internal standard ensures high accuracy and precision, correcting for matrix effects and variations during sample processing.
Introduction
Lansoprazole is a proton pump inhibitor that suppresses gastric acid production and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Lansoprazole in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-Lansoprazole, is the gold standard in quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most effective means of correcting for variability in sample preparation and matrix effects. This application note details a robust LC-MS/MS method for Lansoprazole quantification in human plasma using a ¹³C internal standard.
Experimental
-
Lansoprazole reference standard (≥98% purity)
-
¹³C-Lansoprazole (isotopic purity ≥99 atom % ¹³C)
-
HPLC grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂-EDTA as anticoagulant)
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Stock Solutions (1 mg/mL): Individual stock solutions of Lansoprazole and ¹³C-Lansoprazole are prepared in methanol.
-
Working Standard Solutions: Calibration standards are prepared by serial dilution of the Lansoprazole stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): The ¹³C-Lansoprazole stock solution is diluted with 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.
Method Protocols
A protein precipitation method is employed for sample preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of the plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL ¹³C-Lansoprazole).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
The extracted samples are analyzed using the following optimized LC-MS/MS conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Lansoprazole | 370.1 | 252.1 | 60 V | 35 eV |
| ¹³C-Lansoprazole (IS) | 376.1 | 258.1 | 60 V | 35 eV |
| Note: The exact m/z for the ¹³C-Lansoprazole will depend on the number and position of the ¹³C labels. The values presented here assume a +6 Da shift. |
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logic for using a stable isotope-labeled internal standard.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Lansoprazole in human plasma. The use of a ¹³C-labeled internal standard provides excellent accuracy and precision by effectively compensating for matrix effects and procedural variations. The presented protocol and performance characteristics demonstrate the suitability of this method for high-throughput bioanalysis in clinical and research settings, particularly for pharmacokinetic studies requiring reliable and accurate measurement of Lansoprazole.
Application Notes and Protocols for Lansoprazole Analysis in Plasma
This document provides detailed methodologies for the preparation of plasma samples for the quantitative analysis of lansoprazole (B1674482). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] Accurate measurement of its concentration in plasma is essential for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies.[1][3] The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to analysis, often by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][4] It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma, which denatures and precipitates the proteins.[4] This technique is widely used for its simplicity and high throughput.[1][5]
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[2]
-
Aliquoting: Transfer 200 µL of the plasma sample into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[2]
-
Internal Standard (IS) Addition: Add 20 µL of the internal standard working solution (e.g., Bicalutamide, 100 ng/mL) to the plasma sample and vortex for 30 seconds.[2] A blank sample should be prepared without the IS.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[2]
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.[2]
-
Analysis: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[2]
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent.[6] This method is effective for separating lansoprazole from endogenous plasma components, resulting in a cleaner sample compared to PPT.[3][6]
-
Sample Thawing: Thaw frozen plasma samples at room temperature and centrifuge at 2550 g for 5 minutes to precipitate any solids.[6]
-
Aliquoting and IS Addition: In a clean tube, add the plasma sample, followed by the internal standard (e.g., Omeprazole).[6]
-
pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize the extraction efficiency of lansoprazole.
-
Solvent Addition: Add an appropriate volume of extraction solvent, such as a diethyl ether-dichloromethane mixture (70:30, v/v).[3][6]
-
Extraction: Vortex the mixture for approximately 40 seconds to facilitate the transfer of the analyte into the organic phase.[6]
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic (upper) layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37-40°C.[6]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[6]
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective sample preparation technique that isolates analytes from a complex matrix like plasma.[7] It utilizes a solid sorbent material, typically packed in a cartridge, to retain the analyte while interfering substances are washed away.[7][8] SPE generally provides the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[7]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by ultrapure water through the sorbent bed.[7]
-
Sample Loading: Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.
-
Elution: Elute the retained lansoprazole and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described sample preparation techniques for lansoprazole analysis in human plasma, as reported in various studies.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 78.5 - 91.2[2] | 68.3 - 79.4[3] | >94.1[7] |
| 88.1 - 96.7[5] | 92.1 - 99.1[8] | ||
| LLOQ (ng/mL) | 5.5[1][2] | 3.0[3] | 10.0[7] |
| 2.0[9] | 2.5[6] | 4.5[8] | |
| Linear Range (ng/mL) | 5.5 - 2200.0[1][2] | 3.0 - 5000.0[3] | 10.0 - 1000.0[7] |
| 10.0 - 4000.0[9] | 2.5 - 2000.0[6] | 4.5 - 2800.0[8] |
LLOQ: Lower Limit of Quantification
Lansoprazole Stability in Plasma
The stability of lansoprazole in biological matrices is a critical consideration for accurate quantification. It is known to be unstable in acidic conditions.[2]
-
Freeze-Thaw Stability: Lansoprazole is stable in human plasma for at least three freeze-thaw cycles.[2]
-
Long-Term Storage: The analyte is stable in human plasma when stored at -20°C for at least 35 days.[2]
-
Room Temperature: In extemporaneously prepared suspensions with sodium bicarbonate, lansoprazole is stable for only about 8 hours at room temperature (22°C).[10][11] When refrigerated (4°C), its stability extends to 14 days.[10][11]
References
- 1. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchworks.creighton.edu]
Application Notes and Protocols for the Quantitative Analysis of Lansoprazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Lansoprazole (B1674482) in biological matrices, primarily human plasma. The methodologies described herein are based on established and validated techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Lansoprazole is a proton pump inhibitor that suppresses gastric acid production.[1] Accurate and reliable quantification of Lansoprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines various validated methods for its determination.
Analytical Methodologies
Several analytical techniques have been successfully employed for the quantification of Lansoprazole. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible method for the determination of Lansoprazole in pharmaceutical dosage forms and can be adapted for biological matrices.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3][4][5][6] This technique allows for the simultaneous determination of Lansoprazole and its metabolites.[5][7][8]
Experimental Protocols
Below are detailed protocols for sample preparation and analysis using various validated methods.
Sample Preparation Techniques
Proper sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte.
A simple and rapid method suitable for high-throughput analysis.[3][9]
Protocol:
-
To 100 µL of plasma sample in a polypropylene (B1209903) microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate.[9]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 200 µL of the mobile phase.[9]
-
Inject the sample into the LC-MS/MS system.[9]
This technique offers a cleaner extract compared to protein precipitation.
Protocol:
-
To 1 mL of plasma, add the internal standard.
-
Add 4 mL of tert-butyl methyl ether as the extraction solvent.[10]
-
Vortex the mixture for 3 minutes.[10]
-
Centrifuge at 3000 rpm for 3 minutes.[10]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 37°C.[10]
-
Reconstitute the residue in the mobile phase for analysis.
A mixture of diethyl ether and dichloromethane (B109758) (7:3, v/v) has also been used effectively as an extraction solvent.[8]
SPE provides a high degree of sample clean-up and is amenable to automation.[4][11]
Protocol:
-
Condition an SPE cartridge (e.g., LiChrolut RP-18) with 2 mL of methanol (B129727) followed by 2 mL of water.[11]
-
Load 1 mL of plasma sample, previously buffered with 1 mL of 0.1 M KH2PO4 (pH 9), onto the cartridge.[11]
-
Wash the cartridge with 2 mL of water.[11]
-
Elute the analyte and internal standard with 0.7 mL of acetonitrile.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[11]
-
Reconstitute the residue in 200 µL of 0.001 M NaOH for injection.[11]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical instrument parameters for the analysis of Lansoprazole.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | LC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Column | Zorbax SB-C18 (3.0 x 150 mm, 3.5 µm)[3] | Thermo Hypurity Advance (50 x 4.6 mm, 5 µm)[4] | Not Specified |
| Mobile Phase | Methanol:Water (70:30, v/v) with 5 mM ammonium (B1175870) formate, pH 7.85[3] | Acetonitrile:2 mM Ammonium Acetate (80:20, v/v)[4] | Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.4 mL/min[12] | 1.0 mL/min[4] | Not Specified |
| Internal Standard | Bicalutamide[3] | Pantoprazole[4] | Omeprazole[13] |
| Ionization Mode | ESI Negative[3] | ESI Negative[4] | ESI Positive[13] |
| MRM Transitions (m/z) | Lansoprazole: Not specified, Bicalutamide: Not specified | Lansoprazole: 370.20 → 252.10, Pantoprazole: 384.20 → 200.00[4] | Lansoprazole: 370 → 252, Omeprazole: 346 → 198[13] |
Quantitative Data Summary
The following tables present a summary of validation parameters from various published methods for the quantification of Lansoprazole in human plasma.
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 5.5 - 2200.0 | 5.5 | [3] |
| LC-MS/MS | 4.50 - 2800.00 | 4.50 | [4] |
| LC-MS/MS | 10 - 4000 (Lansoprazole), 5.0 - 400 (5'-hydroxy lansoprazole), 1.0 - 400 (lansoprazole sulphone) | 2.0 (Lansoprazole), 2.0 (5'-hydroxy lansoprazole), 0.5 (lansoprazole sulphone) | [5] |
| HPLC-UV | 3 - 5000 | 3 | [8] |
| UPLC-MS/MS | 5000 - 25000 | 2 | [13] |
| Method | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | LQC, MQC, HQC | 1.64 - 4.79 | 2.18 - 9.41 | 93.71 - 97.59 (Intra-day), 92.10 - 99.11 (Inter-day) | [4] |
| HPLC-UV | Not Specified | < 6.1 | < 5.1 | Not Specified | [8] |
| UPLC-MS/MS | 5, 15, 25 µg/mL | 1.28 - 10.54 | 1.99 - 3.93 | 94.78 - 99.70 (Intra-day), 97.19 - 98.94 (Inter-day) | [13] |
| Method | Analyte | Recovery (%) | Reference |
| LC-MS/MS | Lansoprazole and IS | 92.10 - 99.11 | [4] |
| HPLC-UV | Lansoprazole and its metabolites | 75 - 95 | [7] |
| HPLC-LLE | Lansoprazole | 74.0 | [8] |
| HPLC-LLE | 5-hydroxylansoprazole | 68.3 | [8] |
| HPLC-LLE | Lansoprazole sulfone | 79.4 | [8] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantitative analysis of Lansoprazole.
Caption: Workflow for Lansoprazole quantification using Protein Precipitation.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Simultaneous Determination of Lansoprazole and its Sulfide Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-throughput bioanalytical method for the simultaneous quantification of lansoprazole (B1674482) and its primary active metabolite, lansoprazole sulfide (B99878), in human plasma. The method utilizes a simple protein precipitation extraction procedure and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard, lansoprazole sulfide-d4, ensures accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of lansoprazole and its sulfide metabolite.
Introduction
Lansoprazole is a widely prescribed proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites, including lansoprazole sulfide and lansoprazole sulfone.[2] Lansoprazole sulfide is an active metabolite of lansoprazole.[2] Accurate and simultaneous determination of lansoprazole and its sulfide metabolite in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies.
This application note presents a validated LC-MS/MS method for the simultaneous determination of lansoprazole and lansoprazole sulfide in human plasma. The use of a stable isotope-labeled internal standard, Lansoprazole Sulfide-d4, compensates for matrix effects and variability during sample processing, leading to reliable and reproducible results.[1][3]
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes hepatic metabolism to form lansoprazole sulfide, a reaction primarily catalyzed by the CYP3A4 enzyme.[2]
Metabolic conversion of Lansoprazole to Lansoprazole Sulfide.
Experimental Protocols
Materials and Reagents
-
Lansoprazole reference standard
-
Lansoprazole Sulfide reference standard
-
Lansoprazole Sulfide-d4 (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (blank)
-
Deionized water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of lansoprazole, lansoprazole sulfide, and lansoprazole sulfide-d4 into separate 10 mL volumetric flasks. Dissolve the contents in methanol and make up to the volume. Store stock solutions at -20°C.[1]
-
Working Standard Solutions: Prepare serial dilutions of the lansoprazole and lansoprazole sulfide stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the lansoprazole sulfide-d4 stock solution with 50:50 (v/v) methanol:water.[1]
Sample Preparation
A protein precipitation method is employed for the extraction of lansoprazole and its sulfide metabolite from plasma samples.[2]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Lansoprazole Sulfide-d4 working solution and vortex briefly.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
References
Application Note: Employing Lansoprazole Sulfide-¹³C₆ in Preclinical DMPK Studies
Introduction
In preclinical drug development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for predicting its pharmacokinetic (PK) profile and potential for drug-drug interactions. Stable isotope-labeled (SIL) compounds are invaluable tools in these studies, offering a precise method for differentiating the compound from its endogenous counterparts and tracking its metabolic fate.[1][2][3] Lansoprazole (B1674482) Sulfide-¹³C₆, a stable isotope-labeled version of a key metabolite of Lansoprazole, serves as an excellent internal standard for quantitative bioanalysis in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies.[4] Its use allows for accurate quantification of Lansoprazole and its metabolites in complex biological matrices, leading to more reliable pharmacokinetic data.[4][5][6]
Lansoprazole is a proton pump inhibitor primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[7][8][9][10] The major metabolites include 5-hydroxy lansoprazole and lansoprazole sulfone.[8][9] Lansoprazole sulfide (B99878) is another identified metabolite.[7][9] Understanding the formation and clearance of these metabolites is crucial for a complete DMPK profile. This application note provides detailed protocols for utilizing Lansoprazole Sulfide-¹³C₆ in preclinical DMPK studies.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are outlined below. These protocols are designed to assess the metabolic stability, pharmacokinetic parameters, and bioanalytical quantification of lansoprazole and its metabolites.
In Vitro Metabolic Stability Assay
This assay determines the rate at which Lansoprazole is metabolized by liver enzymes, providing an early indication of its clearance in the body.
Materials:
-
Rat or human liver microsomes (RLM or HLM)
-
Lansoprazole
-
Lansoprazole Sulfide-¹³C₆ (as internal standard)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Lansoprazole in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Lansoprazole to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing Lansoprazole Sulfide-¹³C₆ as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Lansoprazole.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the absorption, distribution, and elimination of Lansoprazole in a living organism.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Lansoprazole formulation for oral (PO) and intravenous (IV) administration
-
Lansoprazole Sulfide-¹³C₆ (as internal standard for bioanalysis)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of Lansoprazole via the desired route (PO or IV).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Perform protein precipitation on the plasma samples using acetonitrile containing Lansoprazole Sulfide-¹³C₆ as the internal standard.[4][6]
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
Determine the plasma concentration of Lansoprazole at each time point.
-
Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance (CL), and volume of distribution (Vd).
Bioanalytical Method using LC-MS/MS
This method provides a sensitive and selective approach for the simultaneous quantification of Lansoprazole and its metabolites.[11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Lansoprazole: m/z 370.1 → 252.1
-
Lansoprazole Sulfide: m/z 354.1 → 188.1
-
Lansoprazole Sulfide-¹³C₆: m/z 360.1 → 194.1
-
5-hydroxy Lansoprazole: m/z 386.1 → 268.1
-
Lansoprazole Sulfone: m/z 386.1 → 268.1
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Metabolic Stability of Lansoprazole in Liver Microsomes
| Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Rat | 25.3 ± 3.1 | 27.4 ± 3.3 |
| Human | 45.8 ± 5.6 | 15.1 ± 1.8 |
Table 2: Pharmacokinetic Parameters of Lansoprazole in Rats Following a Single 10 mg/kg Dose
| Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| IV | 2500 ± 350 | - | 1850 ± 210 | 90.1 ± 10.5 | 1.5 ± 0.2 | - |
| PO | 1200 ± 180 | 1.5 ± 0.5 | 1480 ± 195 | - | - | 80.0 ± 9.5 |
Table 3: LC-MS/MS Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| Lansoprazole | 1 | >0.99 | 95-105 | <10 |
| Lansoprazole Sulfide | 1 | >0.99 | 93-107 | <12 |
| 5-hydroxy Lansoprazole | 2 | >0.99 | 90-110 | <15 |
| Lansoprazole Sulfone | 2 | >0.99 | 92-108 | <14 |
Visualizations
Diagrams illustrating the metabolic pathway and experimental workflow can aid in understanding the processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamopen.com [benthamopen.com]
Troubleshooting & Optimization
Technical Support Center: Lansoprazole Quantification with Isotopic Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of lansoprazole (B1674482) using isotopic standards.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard, such as Lansoprazole-d4, recommended for lansoprazole quantification?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons.[1] A SIL internal standard, like Lansoprazole-d4, is chemically and physically almost identical to the analyte, lansoprazole.[2] This similarity ensures that it co-elutes with the analyte and experiences the same variations during sample extraction, injection, and ionization in the mass spectrometer.[1][2] Consequently, it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to improved accuracy, precision, and robustness of the analytical method.[1][3]
Q2: I am observing high variability and poor accuracy in my results despite using a Lansoprazole-d4 internal standard. What are the potential causes?
A2: High variability and poor accuracy can stem from several factors even when using a SIL internal standard. The most common culprits are issues with sample preparation, internal standard concentration, and instrument performance. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for High Variability/Poor Accuracy
Caption: A logical workflow for troubleshooting high variability and poor accuracy in lansoprazole quantification.
Q3: What are "matrix effects," and how can they affect my lansoprazole quantification?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[4] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[4] In complex biological samples, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[4] The use of a SIL internal standard like Lansoprazole-d4 is the most effective way to mitigate matrix effects, as it experiences the same degree of ion suppression or enhancement as the unlabeled lansoprazole.[4]
Q4: My lansoprazole samples seem to be degrading during sample preparation. What are the stability characteristics of lansoprazole?
A4: Lansoprazole is known to be unstable under certain conditions. It is particularly susceptible to degradation in acidic environments and under oxidative stress.[5][6] It can also degrade in basic and neutral hydrolytic conditions.[5] To minimize degradation during sample preparation, it is crucial to:
-
Ensure all solutions and diluents are neutral or slightly basic.[5]
-
Avoid using solvents or reagents that may contain peroxides.[5]
-
Minimize the time samples are exposed to ambient conditions before analysis.[5]
-
Store stock solutions and samples in tightly sealed, light-resistant containers at the recommended temperature.[5]
Forced degradation studies have shown that lansoprazole degrades significantly under acidic and oxidative conditions.[6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting lansoprazole from plasma samples.
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole-d4).[7]
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate.[7]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue with 200 µL of the mobile phase.[7]
-
Vortex briefly and inject into the LC-MS/MS system.[7]
LC-MS/MS Method Parameters
The following table provides a summary of typical LC-MS/MS parameters for lansoprazole quantification.
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) (80:20 v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[2][8] |
| MRM Transitions | Lansoprazole: m/z 370.1 → 252.0; Lansoprazole-d4: m/z 374.1 → 252.0[2] |
Quantitative Data
The following tables summarize the expected performance of a validated LC-MS/MS method for lansoprazole quantification using an isotopic internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Analyte | Lansoprazole |
| Internal Standard | Lansoprazole-d4 |
| Calibration Range | 4.50 - 2800.00 ng/mL[8] |
| Regression Model | Linear, 1/x² weighting[7] |
| Correlation Coefficient (r²) | ≥ 0.999[8][9] |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ QC | 4.61 | 4.79 | 9.41 | -6.29 |
| LQC | 11.54 | 1.64 | 2.18 | -2.41 |
| MQC | 1153.49 | 2.25 | 3.55 | -0.89 |
| HQC | 2306.98 | 1.98 | 2.56 | -2.90 |
| Data adapted from a validated method for lansoprazole in human plasma.[8] |
Visualizations
Experimental Workflow for Lansoprazole Quantification
Caption: A typical experimental workflow for the quantification of lansoprazole in plasma using protein precipitation.
Signaling Pathway: Role of Isotopic Standard in Correcting for Variability
Caption: Diagram illustrating how an isotopic standard corrects for variability during sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Lansoprazole Sulfide-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lansoprazole (B1674482) Sulfide-13C6 in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for the analysis of Lansoprazole Sulfide-13C6?
A1: For a robust and sensitive analysis of this compound, we recommend starting with the following parameters. Note that optimization for your specific instrumentation is crucial for best performance.[1][2][3]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-5 mM Ammonium Formate[1][4] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol[1] |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to elute the analyte, then re-equilibrate. A typical gradient might be 10% B to 90% B over 3 minutes.[3] |
| Flow Rate | 0.3 - 0.5 mL/min[2][5] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 - 10 µL[2][3] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][2] |
| Capillary Voltage | ~3.0 kV (Optimize for your instrument)[6] |
| Source Temperature | ~150°C (Optimize for your instrument)[6] |
| Desolvation Gas Flow | ~800 L/hr (Optimize for your instrument)[6] |
| Cone Gas Flow | ~50 L/hr (Optimize for your instrument)[6] |
| Collision Gas | Argon[6] |
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The optimal MRM transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. However, based on the structure and known fragmentation patterns of similar compounds, you can start with the following predicted transitions. The exact mass of Lansoprazole Sulfide (B99878) is 353.08096774 Da.[2][7] For the 13C6 labeled variant, the precursor ion (Q1) will have a higher m/z. The most common fragmentation occurs at the sulfinyl linkage and the benzimidazole (B57391) moiety.[2]
Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | ~359.1 | ~241.0 (pyridine moiety + 13C) | Optimize (start around 15-25 eV) |
| This compound | ~359.1 | ~155.0 (benzimidazole moiety + 13C) | Optimize (start around 20-30 eV) |
Note: The precursor ion for the 13C6 variant is predicted to be approximately 6 Da higher than the unlabeled compound. The product ions will also reflect the 13C labeling depending on which part of the molecule they represent. It is essential to perform a product ion scan to confirm the most abundant and stable fragments.
Q3: I am observing poor peak shape (tailing or fronting) for this compound. What are the potential causes and solutions?
A3: Poor peak shape can be attributed to several factors, from the sample preparation to the chromatographic conditions.
Troubleshooting Poor Peak Shape
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[8] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[8] |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Using a column with end-capping can minimize interactions with residual silanols.[8] |
| Column Contamination or Degradation | Backflush the column or, if necessary, replace it. Ensure the mobile phase pH is within the column's stable range.[8] |
| Extra-column Dead Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[8] |
Q4: My results show high variability and poor reproducibility. How can I troubleshoot this?
A4: High variability often points towards issues with matrix effects, sample preparation, or analyte stability.[9][10]
Workflow for Troubleshooting Variability
Caption: Troubleshooting workflow for high result variability.
Lansoprazole is known to be unstable in acidic conditions.[5] Ensure that the pH of your sample and mobile phases is controlled, preferably neutral to slightly basic, to prevent degradation.[8]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for extracting Lansoprazole and its internal standards from plasma.[1][2][3]
-
Sample Aliquoting: To 100 µL of plasma sample (or standard/QC), add the working solution of this compound.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.[1][2][3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1][2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1][2]
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: Workflow for protein precipitation sample preparation.
Protocol 2: Direct Infusion for MS Parameter Optimization
To determine the optimal MS parameters for this compound, a direct infusion of a standard solution is recommended.
-
Prepare Standard Solution: Prepare a solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent mixture that is compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Q1 Scan: Perform a full scan in Q1 to identify the precursor ion (m/z ~359.1).
-
Product Ion Scan: Set Q1 to transmit the precursor ion and scan Q3 to identify the most abundant and stable product ions.
-
MRM Optimization: For the most intense product ions, optimize the collision energy and other MS parameters (e.g., cone voltage) to maximize the signal intensity for each MRM transition.
Logical Relationship for MS Optimization
Caption: MS parameter optimization logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Isotopic Interference with 13C Labeled Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference when using 13C labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference when using 13C labeled internal standards?
A1: Isotopic interference occurs when the signal of the 13C labeled internal standard (IS) is artificially increased by the natural isotopic abundance of the unlabeled analyte.[1] All carbon-containing compounds have a small percentage of naturally occurring 13C isotopes (approximately 1.1%).[2][3][4] This means that a small fraction of the unlabeled analyte molecules will have a mass that is one or more daltons higher than its monoisotopic mass, potentially overlapping with the mass-to-charge ratio (m/z) of the 13C labeled internal standard.[1] This "cross-talk" between the analyte and the internal standard can lead to inaccurate quantification.[5]
Q2: What are the consequences of uncorrected isotopic interference?
A2: Uncorrected isotopic interference can lead to several significant issues in quantitative analysis:
-
Inaccurate Quantification: The artificially inflated internal standard signal will cause the calculated concentration of the analyte to be underestimated, particularly at low analyte concentrations.[1]
-
Non-linear Calibration Curves: The interference is often more pronounced at higher analyte concentrations, which can disrupt the linear relationship between the analyte/internal standard response ratio and the analyte concentration, leading to non-linear calibration curves.[1][5]
Q3: How can I determine if isotopic interference is affecting my assay?
A3: A simple experiment can be performed to assess the contribution of the unlabeled analyte to the internal standard signal. Prepare a high-concentration solution of the unlabeled analyte without the 13C labeled internal standard. Analyze this sample using your LC-MS/MS method and monitor the mass transition for the internal standard. Any signal detected in the internal standard's channel is a direct measurement of the isotopic contribution from the unlabeled analyte.[1]
Q4: What are the primary methods to correct for isotopic interference?
A4: Several strategies can be employed to mitigate or correct for isotopic interference:
-
Mathematical Correction: This is the most common approach and involves calculating the contribution of the unlabeled analyte to the internal standard signal and subtracting it from the measured internal standard response. This can be done using formulas that incorporate the natural isotopic abundance of the elements in the analyte.[6][7]
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between the exact masses of the analyte's isotopic peak and the 13C labeled internal standard, effectively resolving the interference.[7]
-
Selection of an Appropriate Internal Standard: When synthesizing or selecting a 13C labeled internal standard, choosing a labeling scheme that results in a mass difference further away from the natural isotopic cluster of the analyte can help minimize interference.[6]
-
Non-linear Calibration Models: In cases where interference leads to non-linearity, using a non-linear regression model for the calibration curve can provide more accurate quantification than a linear model.[5]
Troubleshooting Guides
Problem 1: Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Possible Cause: Isotopic interference from the unlabeled analyte is artificially inflating the internal standard signal, leading to an underestimation of the analyte concentration. This effect is more pronounced at low analyte concentrations where the relative contribution of the interference is higher.[1]
-
Troubleshooting Steps:
-
Assess the Contribution: Perform the experiment described in FAQ 3 to quantify the extent of the isotopic overlap.
-
Apply Mathematical Correction: Implement a correction algorithm to subtract the contribution of the natural isotope peak of the analyte from the peak area of the internal standard.
-
Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.
-
Problem 2: Non-linear calibration curve, particularly at higher concentrations.
-
Possible Cause: The contribution from the unlabeled analyte to the internal standard signal becomes more significant at higher analyte concentrations, causing a deviation from linearity in the standard curve.[1][5]
-
Troubleshooting Steps:
-
Evaluate Isotopic Contribution: As in Problem 1, determine the magnitude of the interference across the calibration range.
-
Use a Weighted or Non-linear Regression: Fit the calibration curve using a weighted least squares regression or a quadratic (non-linear) model, which can often better account for the non-linear response.[5]
-
Extend the Calibration Range: If detector saturation is also a possibility, consider diluting the upper-end calibration standards to extend the linear range.[1]
-
Data Presentation
Table 1: Natural Abundance of Common Stable Isotopes
For accurate mathematical correction, the natural abundances of the stable isotopes of the elements present in the analyte molecule are required.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | ~98.9% |
| 13C | ~1.1% [4] | |
| Hydrogen | 1H | ~99.98% |
| 2H | ~0.015% | |
| Nitrogen | 14N | ~99.63% |
| 15N | ~0.37% | |
| Oxygen | 16O | ~99.76% |
| 17O | ~0.04% | |
| 18O | ~0.20% | |
| Sulfur | 32S | ~95.02% |
| 33S | ~0.75% | |
| 34S | ~4.21% |
Note: These are approximate values and can vary slightly.
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution
Objective: To quantify the degree of isotopic interference from the unlabeled analyte to the 13C labeled internal standard.
Methodology:
-
Prepare a stock solution of the unlabeled analyte at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay.
-
Prepare a series of dilutions from the stock solution to cover the entire calibration range.
-
These samples should not contain any of the 13C labeled internal standard.
-
Analyze these samples using the established LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transition for the 13C labeled internal standard.
-
Calculate the percentage contribution of the analyte's signal in the internal standard's MRM channel relative to the analyte's signal in its own MRM channel at each concentration level.
Protocol 2: Mathematical Correction for Isotopic Interference
Objective: To correct the measured peak area of the internal standard for the contribution from the unlabeled analyte.
Methodology:
-
Determine the average percentage contribution (%C) from the unlabeled analyte to the internal standard signal from the "Assessment of Isotopic Contribution" protocol.
-
For each sample, calibration standard, and quality control sample, apply the following correction to the measured peak area of the internal standard (IS):
Corrected IS Peak Area = Measured IS Peak Area - (Analyte Peak Area * %C)
-
Use the Corrected IS Peak Area for all subsequent calculations of the peak area ratio and for constructing the calibration curve.
Visualizations
Caption: Conceptual diagram illustrating how the natural 13C abundance in an unlabeled analyte leads to isotopic interference with the 13C labeled internal standard, resulting in inaccurate quantification.
Caption: A logical workflow for identifying, correcting, and validating the mitigation of isotopic interference in a quantitative mass spectrometry assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
improving peak shape and resolution for Lansoprazole and metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of Lansoprazole (B1674482) and its metabolites. Our goal is to help you improve peak shape, enhance resolution, and achieve robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Lansoprazole and its metabolites in a question-and-answer format.
Question 1: Why am I seeing significant peak tailing for Lansoprazole?
Peak tailing, an asymmetrical peak with a "tail" extending from the back, can compromise integration accuracy and reduce resolution.[1]
Answer:
Peak tailing for Lansoprazole and its metabolites can stem from several factors. Follow these troubleshooting steps to identify and resolve the issue:
-
Check Mobile Phase pH: Lansoprazole is a basic compound. If the mobile phase pH is too close to its pKa, it can lead to tailing. Adjust the pH to be at least one unit away from the pKa. For Lansoprazole, which is unstable in acidic conditions, using a neutral or slightly basic mobile phase (e.g., pH 7.0) can improve peak shape and stability.[1][2]
-
Increase Buffer Concentration: Inadequate buffer strength can fail to maintain a consistent pH on the column, leading to secondary interactions with the stationary phase. Ensure the buffer concentration is sufficient, typically between 25-50 mM.[1]
-
Evaluate Column Condition:
-
Column Degradation: Over time, especially at pH extremes, the stationary phase can degrade, exposing active silanol (B1196071) groups that cause tailing. Using end-capped columns can minimize these interactions.[1]
-
Column Contamination: A buildup of sample matrix components on the column inlet frit is a common cause of tailing that affects all peaks. Try backflushing the column. If this doesn't work, the column may need replacement.[1][3]
-
-
Address Sample-Related Issues:
-
Sample Overload: Injecting too much sample can saturate the column, leading to tailing. This often presents as a right-triangle peak shape with decreasing retention time.[1][4] To check for this, reduce the sample concentration or injection volume.[1]
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[1] Using a solvent that is significantly stronger than the mobile phase can cause peak distortion.[1][5]
-
Question 2: My peaks for Lansoprazole and a key metabolite are not fully resolved. How can I improve the resolution?
Poor resolution, or the co-elution of peaks, is a critical issue that prevents accurate quantification.[1] The primary causes are often related to suboptimal mobile phase composition, column selection, or other chromatographic conditions.[1]
Answer:
To improve the resolution between Lansoprazole and its metabolites, consider the following adjustments:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of Lansoprazole and its metabolites, changing their retention behavior and potentially improving separation.[1]
-
-
Evaluate Column Chemistry:
-
Stationary Phase: C8 and C18 columns are most commonly used for Lansoprazole analysis.[1] If you are using a C18 column, switching to a C8 might offer different selectivity and better separation, or vice-versa.[1]
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm or Fused-Core particles) increases column efficiency, leading to sharper peaks and significantly improved resolution.[1]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can enhance resolution by providing more time for the analytes to interact with the stationary phase.[1]
-
Temperature: Increasing the column temperature can improve efficiency by lowering the mobile phase viscosity. However, it may also decrease retention times. Maintaining a stable column temperature is essential for reproducible results.[1]
-
Question 3: The peaks in my chromatogram appear broad. What is the cause and how can I fix it?
Broad peaks can negatively impact both resolution and sensitivity. This issue can arise from problems within the HPLC system or the analytical method itself.[1]
Answer:
Broad peaks can be addressed by systematically checking the following:
-
Minimize Extra-Column Volume: "Dead volume" in the system can cause significant peak broadening. Check for and minimize the length and diameter of tubing between the injector, column, and detector.[1]
-
Reduce Injection Volume: A large injection volume, particularly when the sample solvent is stronger than the mobile phase, can lead to band broadening.[1]
-
Check for Column Contamination: A contaminated guard column or analytical column can result in broad peaks. Replace the guard column first to see if the issue is resolved.[1] If the problem persists, the analytical column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Lansoprazole I should be looking for?
Lansoprazole is primarily metabolized in the liver by CYP3A4 and CYP2C19 enzymes.[6][7] The two main metabolites found in plasma are 5-hydroxy lansoprazole and lansoprazole sulfone.[8][9] Other process-related impurities or degradants can include lansoprazole sulfide (B99878) and lansoprazole N-oxide.[10]
Q2: What type of column is best suited for Lansoprazole analysis?
Reversed-phase C18 and C8 columns are widely and successfully used for the separation of Lansoprazole and its metabolites.[1][11] For higher efficiency and improved resolution, consider using columns with smaller particle sizes (e.g., UPLC columns with 1.7-1.8 µm particles) or columns with Fused-Core particle technology.[2][10]
Q3: Lansoprazole is known to be unstable in acidic conditions. How does this affect sample preparation and mobile phase selection?
Lansoprazole's instability in acidic environments is a critical consideration.[1][2]
-
Sample Preparation: When preparing samples, especially from bulk drug or formulations, it is often recommended to use a diluent on the basic side. For example, a small amount of 0.2N sodium hydroxide (B78521) solution can be used to initially dissolve the standard.[1]
-
Mobile Phase: While some methods use acidic pH with success, many modern methods recommend a neutral or slightly basic pH (e.g., pH 7.0) for the mobile phase to improve the stability of Lansoprazole during the chromatographic run.[1][2] Always ensure your selected column is rated to handle the chosen pH range.[1]
Q4: Can I use the same method for both assay and impurity analysis?
Yes, it is possible to develop a single, robust method for both purposes. Modern column technologies, like those with Fused-Core particles, offer improved resolution and sensitivity. This allows for the development of methods with a wide linear range, capable of quantifying the main compound (assay) and detecting impurities at low levels simultaneously, which can reduce overall analysis time.
Data Summary Tables
Table 1: Example HPLC/UPLC Methods for Lansoprazole Analysis
| Parameter | Method A (RP-HPLC)[8] | Method B (RP-HPLC)[11] | Method C (LC-MS/MS)[9] | Method D (UPLC)[2] |
| Column | Phenomenex Luna C8 (5µ, 250x4.6mm) | Inspire Grace C18 (5µm, 250x4.5mm) | Inertsil ODS-3 | Waters Acquity BEH C18 (1.7µm, 50x2.1mm) |
| Mobile Phase | A: Disodium hydrogen phosphate (B84403) buffer (pH 3.0) B: Acetonitrile (30:70 A:B) | A: Water B: Methanol (B129727) (20:80 A:B) | A: 0.2% ammonium (B1175870) acetate (B1210297) + 0.1% methanoic acid in water B: Methanol (25:75 A:B) | A: pH 7.0 phosphate buffer/Methanol (90:10) B: Methanol/Acetonitrile (50:50) |
| Elution Type | Isocratic | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified | 0.3 mL/min |
| Detection | UV (285 nm) | UV (285 nm) | MS/MS | PDA (285 nm) |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Lansoprazole
This protocol is adapted from established methods for the analysis of Lansoprazole.[11]
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade methanol and water in a ratio of 80:20 (v/v).
-
Filter the mobile phase using a 0.45 µm membrane filter and degas it for 15 minutes in an ultrasonic bath.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Lansoprazole reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-50 µg/mL).[11]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 30 mg of Lansoprazole and transfer it to a 10 mL volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 285 nm.[11]
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions to determine the concentration of Lansoprazole.
-
Visualizations
Caption: Troubleshooting workflow for common peak shape problems.
Caption: Relationship between mobile phase pH, analyte pKa, and peak shape.
Caption: Simplified metabolic pathway of Lansoprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Bioanalysis of Lansoprazole Using Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the bioanalysis of lansoprazole (B1674482), with a specific focus on the use of labeled internal standards.
Troubleshooting Guides
This section offers solutions to common problems encountered during the bioanalysis of lansoprazole.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Poor reproducibility and inaccurate quantification are common challenges in the bioanalysis of lansoprazole. These issues often stem from matrix effects, analyte instability, or problems with the internal standard.
Question: What are matrix effects and how do they impact the quantification of lansoprazole?
Answer: Matrix effects are the alteration of ionization efficiency for a target analyte, such as lansoprazole, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[1][2] In complex biological samples, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression.[1]
Question: How can I minimize matrix effects in my lansoprazole assay?
Answer: The use of a stable isotope-labeled internal standard (SIL-IS), such as Lansoprazole-d4, is the gold standard for mitigating matrix effects.[3][4] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[3] Additionally, optimizing sample preparation to remove interfering substances is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation in reducing matrix effects.[5]
Question: My results are still inconsistent even with a labeled standard. What else could be the problem?
Answer: Lansoprazole is known to be unstable under certain conditions, which can lead to variability in results.[1] It is particularly unstable in acidic environments and can degrade at room temperature.[6][7][8] Ensure that all solutions, including the final reconstituted sample, are maintained at a neutral or slightly basic pH.[1] Samples should be kept on ice or at controlled temperatures during processing to minimize degradation.[1] Repeated freeze-thaw cycles of stock solutions and samples should also be avoided.[6]
Quantitative Data Summary: Internal Standard Performance
The choice of internal standard is critical for a robust bioanalytical method. While stable isotope-labeled standards are preferred, analogue internal standards are also used. The following table summarizes the performance of different internal standards from various validated methods.
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Extraction Recovery (%) | Reference |
| Lansoprazole Sulfide-d4 | Lansoprazole | 1.0 | 1.0 - 2000 | ≤ 15 | ≤ 15 | ± 15 | Not Specified | [9] |
| Pantoprazole (B1678409) | Lansoprazole | 4.50 | 4.50 - 2800 | Within Limits | Within Limits | Within Limits | 92.10 - 99.11 | [5][10] |
| Omeprazole (B731) | Lansoprazole | Not Specified | 5 - 25 (µg/mL) | 2.98 ± 2.17 | 3.07 ± 0.89 | Not Specified | Not Specified | [11] |
| Indapamide | Lansoprazole | 2.0 | 10 - 4000 | Within Limits | Within Limits | Within Limits | Not Specified | [12] |
Note: "Within Limits" indicates that the reported values met the acceptance criteria of the respective validation guidelines (e.g., FDA), which is typically within ±15% (±20% at the LLOQ).
Frequently Asked Questions (FAQs)
This section addresses specific questions that may arise during the bioanalysis of lansoprazole.
Question: I am observing unexpected peaks in my chromatogram. What could be the cause?
Answer: Unexpected peaks can arise from several sources, including metabolites of lansoprazole, degradation products, or impurities. Lansoprazole is extensively metabolized in the liver by CYP2C19 and CYP3A4 enzymes to form metabolites such as 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone.[13][14] It is also known to degrade in acidic and basic conditions.[15] Ensure your chromatographic method has sufficient resolution to separate lansoprazole from its known metabolites and potential degradation products.
Question: Can the chiral nature of lansoprazole affect the bioanalysis?
Answer: Yes, lansoprazole is a racemic mixture of R(+) and S(-) enantiomers, and they can exhibit different pharmacokinetic profiles.[16][17] The metabolism of lansoprazole can be stereoselective, with the S-enantiomer being metabolized more rapidly by CYP2C19.[14][16] If your research requires the quantification of individual enantiomers, a chiral separation method is necessary.[18][19][20] For non-stereospecific assays, it is important to be aware that factors affecting CYP2C19 activity can alter the enantiomeric ratio and potentially impact the total drug concentration.
Question: Are there any specific challenges with using deuterium-labeled lansoprazole as an internal standard?
Answer: While deuterium-labeled standards are generally considered the gold standard, potential issues can arise. One consideration is the isotopic purity of the labeled standard.[21] In rare cases, back-conversion of the labeled standard to the unlabeled analyte can occur, although this is less common with stable isotopes like deuterium. It is also crucial to ensure that the deuterated positions are not metabolically active, which could alter the fragmentation pattern in MS/MS analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the bioanalysis of lansoprazole.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.
-
Label polypropylene (B1209903) microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole Sulfide-d4) to all tubes except for the blank matrix samples.[9]
-
Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.[9]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue with 200 µL of the mobile phase.[9]
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical conditions for the analysis of lansoprazole by LC-MS/MS.
-
Liquid Chromatography:
-
Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) solution (80:20 v/v)[4][5]
-
Injection Volume: 10 µL
-
Mass Spectrometry:
Visualizations
The following diagrams illustrate key workflows and concepts in the bioanalysis of lansoprazole.
Caption: A typical bioanalytical workflow for lansoprazole quantification.
Caption: A troubleshooting decision tree for common lansoprazole bioanalysis issues.
Caption: Simplified metabolic pathway of lansoprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamopen.com [benthamopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of extemporaneously prepared lansoprazole suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 16. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective disposition of lansoprazole in extensive and poor metabolizers of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Levo-Lansoprazole Chiral Molecularly Imprinted Polymer Sensor Based on the Polylysine–Phenylalanine Complex Framework Conformational Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Lansoprazole Stability Testing in Biological Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their methods for lansoprazole (B1674482) stability testing in biological samples. Below, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause lansoprazole degradation in biological samples?
A1: Lansoprazole is most susceptible to degradation under acidic and oxidative conditions.[1] It is a well-documented issue that acidic environments, such as those found in certain biological matrices or created during sample preparation, can lead to the rapid breakdown of the molecule.[1] Additionally, it can degrade in neutral and basic hydrolytic environments.[1]
Q2: What are the optimal storage conditions for lansoprazole in biological samples like plasma?
A2: To minimize degradation, biological samples containing lansoprazole should be stored at or below -20°C, protected from light, in tightly sealed containers.[1][2] For short-term storage, refrigeration at 4°C is preferable to room temperature, but stability is significantly reduced compared to frozen storage.[3][4]
Q3: Is lansoprazole sensitive to light or temperature fluctuations?
A3: While lansoprazole is generally considered stable under photolytic (light) and thermal (heat) stress conditions, it is still recommended to protect it from light during storage as a precautionary measure.[1] Temperature is a critical factor; stability decreases as the temperature increases.[2][4]
Q4: What are the common degradation products of lansoprazole I should be aware of?
A4: The most commonly observed degradation products of lansoprazole in stability studies are lansoprazole sulfone and lansoprazole sulfide.[1] Various other benzimidazole (B57391) derivatives can also be formed under different stress conditions.[1]
Q5: Which internal standard is recommended for the quantitative analysis of lansoprazole?
A5: A stable isotope-labeled internal standard, such as Lansoprazole Sulfide-d4, is considered the gold standard for LC-MS/MS analysis as it closely mimics the analyte's behavior during extraction and ionization, thus improving accuracy and precision.[5][6] Omeprazole and pantoprazole (B1678409) have also been successfully used as internal standards in HPLC and LC-MS/MS methods.[4][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of lansoprazole in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low lansoprazole concentrations or appearance of unknown peaks. | Acidic Degradation: The sample pH may be too low, or acidic reagents may have been used during sample preparation.[1] | Ensure all solutions, buffers, and glassware are neutral or slightly basic. Use a basic diluent for sample preparations.[1] |
| Oxidative Stress: The presence of oxidizing agents in solvents or reagents can degrade lansoprazole.[1] | Use high-purity, HPLC-grade solvents. Prepare fresh solutions and consider degassing solvents to remove dissolved oxygen.[1] | |
| Improper Storage: Exposure of samples to light or ambient temperature for extended periods.[1] | Store samples in light-resistant containers at appropriate temperatures (frozen for long-term).[1] Minimize the time samples are at room temperature during processing. | |
| Inconsistent results between experimental batches. | Variation in Solvent Purity: Different lots of solvents can have varying levels of impurities that affect stability. | Use high-purity solvents from a reliable supplier and note the lot number for each experiment to track potential variability.[1] |
| Differences in Sample Handling: Minor variations in sample preparation timing or exposure to ambient conditions. | Standardize all sample preparation procedures to ensure consistency across batches. | |
| Poor peak shape or resolution in HPLC/LC-MS analysis. | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for lansoprazole. | Adjust the mobile phase pH to be neutral or slightly basic. A common mobile phase consists of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) formate (B1220265).[5][7][8] |
| Column Degradation: The analytical column may be contaminated or have lost its stationary phase integrity. | Flush the column with an appropriate solvent. If the problem persists, replace the column. | |
| Precipitation of lansoprazole in prepared solutions. | Low Aqueous Solubility: Lansoprazole has low solubility in water, which can lead to precipitation.[2][9] | Prepare stock solutions in an organic solvent like DMSO or methanol (B129727).[2][5] When diluting into aqueous buffers, ensure the final concentration does not exceed its solubility limit and that the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.5%).[2] |
Quantitative Data Summary
The stability of lansoprazole is highly dependent on temperature and the formulation vehicle. The following tables summarize stability data from published studies.
Table 1: Stability of Lansoprazole in Suspension (3 mg/mL in 8.4% Sodium Bicarbonate)
| Storage Condition | Time to >10% Degradation | Reference |
| Room Temperature (~22°C) | 48 hours | [2][4] |
| Refrigerated (~4°C) | 7 days | [2][4] |
Table 2: Stability of Lansoprazole in Suspension
| Storage Condition | Stability Period (≥90% of initial concentration) | Reference |
| 22°C (in 8.4% Sodium Bicarbonate) | 8 hours | [3] |
| 4°C (in 8.4% Sodium Bicarbonate) | 14 days | [3] |
| 4.5-5.5°C (in Ora-Blend vehicle) | 7 days | [10] |
Experimental Protocols
LC-MS/MS Method for Quantification of Lansoprazole in Human Plasma
This protocol is a representative example for the quantitative analysis of lansoprazole.
-
Instrumentation:
-
Reagents:
-
Procedure:
-
Preparation of Solutions:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.[5]
-
Vortex for 10 seconds.[5]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.[5]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column. A typical mobile phase consists of acetonitrile and water with 10 mM formic acid.[7][8]
-
Detect the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[5]
-
Quantify lansoprazole by comparing its peak area ratio to that of the internal standard.[5]
-
-
Forced Degradation Study Protocol
This protocol outlines the conditions for intentionally degrading lansoprazole to study its stability profile.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C for several hours).[1]
-
Dissolve the stressed sample in a suitable diluent for analysis.
-
Visualizations
Experimental Workflow and Degradation Pathway
Caption: Workflow for lansoprazole analysis and its major degradation triggers.
Caption: A logical troubleshooting guide for lansoprazole stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Stability of Extemporaneously Prepared Lansoprazole Suspension at Two " by Jordan T. Morrison, Ralph A. Lugo et al. [dc.etsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Quality evaluation of extemporaneous delayed-release liquid formulations of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 13. scirp.org [scirp.org]
dealing with ion suppression in ESI-MS for Lansoprazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the ESI-MS quantification of Lansoprazole (B1674482).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Q1: Why is the signal intensity for Lansoprazole unexpectedly low or inconsistent across my samples?
Possible Causes:
-
Ion Suppression: Co-eluting endogenous or exogenous components from the sample matrix can interfere with the ionization of Lansoprazole in the ESI source, leading to a suppressed signal.[1][2][3] Phospholipids (B1166683) are a common culprit in biological samples like plasma.[1][4]
-
Analyte Instability: Lansoprazole is known to be unstable in acidic conditions.[1][5] Degradation during sample processing or storage can lead to lower signal intensity.
-
Suboptimal Sample Preparation: The chosen extraction method may not be effectively removing interfering matrix components, leading to ion suppression.[1][6]
-
Instrumental Issues: Contamination of the ion source or improper MS settings can result in poor signal strength.[7]
Solutions:
-
Optimize Sample Cleanup: Employ more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components.[1][6]
-
Chromatographic Separation: Modify your LC method to separate Lansoprazole from the regions of ion suppression.[8] This can be achieved by adjusting the mobile phase composition, gradient, or switching to a different column chemistry.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Lansoprazole Sulfide-d4 is the recommended internal standard as it co-elutes with Lansoprazole and experiences the same degree of ion suppression, allowing for accurate correction.[1][10]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[1][9]
-
pH Control: Ensure that the pH of your samples and solutions is maintained at a neutral or slightly basic level to prevent Lansoprazole degradation.[1]
-
Diagnose Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring.
Q2: My calibration curve for Lansoprazole has poor linearity, especially at lower concentrations.
Possible Causes:
-
Matrix Effects: Ion suppression or enhancement can disproportionately affect different concentrations, leading to a non-linear response.[2]
-
Analyte Adsorption: Lansoprazole may adsorb to plasticware or the LC column, particularly at low concentrations.
-
Inadequate Internal Standard: If you are not using a SIL-IS, your internal standard may not be adequately compensating for the matrix effects experienced by Lansoprazole.[10]
Solutions:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples to ensure that the standards and samples experience similar matrix effects.[11]
-
Improve Sample Preparation: As with low signal intensity, enhancing your sample cleanup protocol can significantly reduce matrix effects and improve linearity.[4]
-
Switch to a SIL-IS: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and improve the linearity of your calibration curve.[10]
-
Check for Adsorption: Use low-adsorption vials and consider the material of your LC column and tubing. Metal-free columns can sometimes mitigate issues with chelating compounds.[12]
Q3: I'm observing significant variability in my quality control (QC) samples.
Possible Causes:
-
Differential Matrix Effects: The composition of the biological matrix can vary from lot to lot or from patient to patient, leading to different degrees of ion suppression in your QC samples.[1]
-
Inconsistent Sample Preparation: Variability in your extraction procedure can lead to inconsistent removal of matrix components.
-
Analyte Instability: Degradation of Lansoprazole in some QC samples but not others can lead to high variability.[1]
Solutions:
-
Robust Sample Preparation: Ensure your sample preparation method is reproducible. Techniques like SPE are often more reproducible than LLE or protein precipitation.[13]
-
Use a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for inter-sample variations in matrix effects.[11]
-
Strict Sample Handling Protocols: Maintain consistent temperature and pH conditions during sample collection, processing, and storage to minimize analyte degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (Lansoprazole) is reduced by the presence of co-eluting molecules from the sample matrix.[1][2] This occurs because the interfering compounds compete with the analyte for ionization in the ESI source, leading to a lower-than-expected signal for the analyte.[6]
Q2: What are the primary causes of ion suppression in biological samples?
A2: In biological matrices such as plasma or serum, the most common causes of ion suppression are phospholipids from cell membranes.[1][4] Other sources include salts, proteins, and co-administered drugs or their metabolites.[14]
Q3: How can I determine if ion suppression is affecting my Lansoprazole analysis?
A3: The most direct way to assess ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of a Lansoprazole standard into the MS while injecting a blank, extracted matrix sample onto the LC column. Any dips in the baseline signal of the Lansoprazole standard indicate regions of ion suppression. Another method is the post-extraction spike, where the response of an analyte spiked into an extracted blank matrix is compared to the response in a neat solvent.
Q4: What is the best type of internal standard to use for Lansoprazole quantification?
A4: A stable isotope-labeled (SIL) internal standard, such as Lansoprazole Sulfide-d4, is considered the "gold standard".[1][10] Because a SIL-IS has nearly identical chemical and physical properties to Lansoprazole, it co-elutes and experiences the same degree of ion suppression, allowing for highly accurate and precise quantification.[10] While other structurally similar compounds like pantoprazole (B1678409) or omeprazole (B731) have been used, they may not perfectly mimic the behavior of Lansoprazole in the presence of matrix effects.[1][15]
Q5: Which sample preparation technique is most effective at reducing ion suppression for Lansoprazole?
A5: The effectiveness of a sample preparation technique depends on the complexity of the matrix. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering components.[1][4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing ion suppression.[6] SPE, in particular, can be highly selective and offer the best removal of interfering substances.[13]
Quantitative Data Summary
The following tables summarize typical performance data for Lansoprazole bioanalytical methods, highlighting the impact of different sample preparation techniques and internal standards.
Table 1: Comparison of Sample Preparation Techniques for Lansoprazole Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >85% | 90 - 110% | [16] |
| Solid-Phase Extraction (SPE) | 92.10 - 99.11% | Not explicitly stated, but method showed good precision | [13][15] |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated, but method showed good precision | Not explicitly stated, but method showed good precision | [17] |
Table 2: Comparison of Internal Standards Used in Lansoprazole Quantification
| Internal Standard | Type | Key Advantage | Reference |
| Lansoprazole Sulfide-d4 | Stable Isotope-Labeled | Co-elutes with Lansoprazole, providing the best correction for matrix effects. | [1][10] |
| Pantoprazole | Structural Analog | Commercially available and has been used in validated methods. | [10][13] |
| Omeprazole | Structural Analog | Another proton-pump inhibitor that can be used as an internal standard. | [10][17] |
| Bicalutamide | Structurally Unrelated | Used in some methods, but less ideal as it may not track matrix effects as well as a SIL-IS or structural analog. | [18] |
Experimental Protocols
1. Post-Column Infusion for Diagnosing Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Lansoprazole standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma extract prepared by your current method)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for Lansoprazole analysis.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect the syringe pump, containing the Lansoprazole standard solution, to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the ESI-MS inlet.
-
Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the Lansoprazole MRM transition.
-
Once a stable baseline is achieved, inject the blank, extracted matrix sample onto the LC column.
-
Monitor the Lansoprazole MRM signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.[19]
2. Solid-Phase Extraction (SPE) for Lansoprazole from Human Plasma
Objective: To extract Lansoprazole from plasma and remove interfering matrix components.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Human plasma sample
-
Internal standard solution (e.g., Lansoprazole Sulfide-d4)
-
2 mM Ammonium Acetate solution
-
Reconstitution solution (e.g., Acetonitrile:2 mM Ammonium Acetate 80:20 v/v)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 250 µL of human plasma, add 50 µL of the internal standard solution.[10] Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute Lansoprazole and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solution.[16]
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.[13]
3. Protein Precipitation (PPT) for Lansoprazole from Human Plasma
Objective: A quick method for sample cleanup by precipitating proteins.
Materials:
-
Human plasma sample
-
Internal standard solution (e.g., Lansoprazole Sulfide-d4)
-
Cold acetonitrile or methanol
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[16]
-
Add 20 µL of the internal standard working solution.[16]
-
Add 300 µL of cold acetonitrile.[16]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.[16]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[16]
-
Reconstitute the residue in 200 µL of the mobile phase.[16]
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. zefsci.com [zefsci.com]
- 8. lctsbible.com [lctsbible.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benthamopen.com [benthamopen.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Ensuring Reproducibility in Lansoprazole Bioanalytical Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure reproducible and accurate results in Lansoprazole (B1674482) bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in Lansoprazole bioanalytical assays?
A1: Key factors include managing analyte stability, selecting an appropriate internal standard (IS), mitigating matrix effects, and optimizing sample preparation. Lansoprazole is known to be unstable in acidic conditions and can degrade under certain storage and handling temperatures.[1][2][3] The choice of internal standard—ideally a stable isotope-labeled (SIL) version like Lansoprazole Sulfide-d4—is crucial for correcting variability during the analytical process.[1][4][5] Matrix effects, which can cause ion suppression or enhancement, must be carefully evaluated and minimized through effective sample cleanup.[1][6]
Q2: What is a matrix effect, and how can it be minimized for Lansoprazole analysis?
A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma).[1][6] This can lead to inaccurate quantification.[1] For Lansoprazole, phospholipids (B1166683) in plasma are a major contributor to matrix-induced ion suppression.[1] Strategies to minimize matrix effects include:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation (PPT).[1][7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Lansoprazole Sulfide-d4 is considered the gold standard because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for effective normalization.[1][5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate Lansoprazole from matrix components is essential.[6]
Q3: What type of internal standard (IS) is best for Lansoprazole quantification?
A3: A stable isotope-labeled (SIL) internal standard, such as Lansoprazole Sulfide-d4, is considered ideal.[5][8] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction and ionization, which effectively compensates for matrix effects and other sources of variability.[4][5] While structural analogs like Pantoprazole or Omeprazole (B731) can be used, their physicochemical properties may differ, potentially leading to variations in extraction recovery and chromatographic behavior that can impact data quality.[1][4][8]
Q4: How stable is Lansoprazole in biological samples and during analysis? What precautions should be taken?
A4: Lansoprazole is unstable under certain conditions, particularly in acidic environments.[1][3] It degrades significantly under acid and oxidative stress.[3] Studies have shown that Lansoprazole in suspension can lose over 10% of its concentration within 48 hours at room temperature, while it remains stable for up to 7-14 days when refrigerated.[2][9] To ensure stability:
-
Maintain pH: Keep all solutions at a neutral or slightly basic pH during extraction and in the final reconstituted sample.[1]
-
Control Temperature: Process samples on ice or at controlled refrigerated temperatures.[1][10]
-
Limit Exposure: Analyze samples promptly after preparation. The USP monograph notes sample solution instability, requiring injection soon after preparation unless the diluent is pH-adjusted.
Troubleshooting Guide
Q5: I am experiencing low or inconsistent extraction recovery for Lansoprazole. What are the potential causes and solutions?
A5: Low or inconsistent recovery is often related to the sample preparation method.
-
Cause: Inefficient extraction by the chosen solvent or SPE cartridge.
-
Solution: Optimize the extraction procedure. If using liquid-liquid extraction (LLE), test different organic solvents. For solid-phase extraction (SPE), ensure the cartridge type (e.g., Oasis HLB) is appropriate and optimize the wash and elution steps.[4][7] A multi-step extraction may be needed for "dirty" samples.[1]
-
Cause: Analyte degradation during extraction due to pH or temperature.
-
Solution: Ensure all buffers and solvents used in the extraction process maintain a neutral to basic pH. Keep samples cooled throughout the preparation steps.[1][10]
-
Cause: Poor protein precipitation.
-
Solution: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (e.g., 4:1).[11] Vortex vigorously and ensure adequate centrifugation time and speed to pellet proteins effectively.[11]
Q6: My chromatogram shows significant peak tailing or splitting for the Lansoprazole peak. What should I investigate?
A6: Poor peak shape can stem from chromatographic issues, column contamination, or interactions with the analytical column.
-
Cause: Column contamination from sample matrix components.
-
Solution: Implement a more rigorous sample cleanup procedure.[12] Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions.[13]
-
Cause: Secondary silanol (B1196071) interactions between Lansoprazole and the column's stationary phase.
-
Solution: Adjust the mobile phase pH to suppress silanol activity. Ensure the use of a high-quality, well-end-capped C18 column.[12]
-
Cause: Injection solvent is stronger than the mobile phase.
-
Solution: Reconstitute the final dried extract in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[13]
Q7: The signal intensity for Lansoprazole is low or varies significantly between injections. What is the likely problem?
A7: This issue often points to matrix effects or problems with the mass spectrometer source.
-
Cause: Ion suppression from co-eluting matrix components.
-
Solution: Improve sample cleanup to remove interferences.[1][6] Adjust the chromatographic gradient to better separate Lansoprazole from the suppression zone. A post-column infusion experiment can help identify where in the chromatogram suppression is occurring.
-
Cause: Contamination of the mass spectrometer's ion source.
-
Solution: Clean the ESI source. Contamination from salts, polymers, and non-volatile matrix components can build up over time and reduce sensitivity.[14]
-
Cause: Suboptimal mass spectrometer parameters.
-
Solution: Re-optimize source-dependent parameters such as ionization voltage, gas flows, and temperature for Lansoprazole and its internal standard.[7]
Quantitative Data Summary
Table 1: Comparison of Performance Parameters for Lansoprazole Assays Using Different Internal Standards.
| Parameter | Method with Pantoprazole IS | Method with Omeprazole IS | Method with Lansoprazole Sulfide-d4 IS |
|---|---|---|---|
| Linearity Range | 4.50 - 2800.00 ng/mL[7] | 5 - 25 mg/L (5000 - 25000 ng/mL)[2] | Expected to be similar or better than analogs[8][11] |
| Accuracy (% Nominal) | 89.44 - 94.84%[7] | 94.78 - 100.30%[15] | Expected to be high due to SIL advantages[5] |
| Precision (% CV / % RSD) | 1.84 - 7.30%[7] | 1.95 - 10.33%[15] | Expected to be low (<15%)[5] |
| Extraction Recovery | 92.10 - 99.11%[7] | Not specified | High and consistent recovery expected[16] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) [4][7]
-
Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Pantoprazole). Add 500 µL of 10mM Sodium Dihydrogen Orthophosphate and vortex.[7]
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4][7]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.[4][7]
-
Elution: Elute the analyte and IS with 1 mL of methanol.[4]
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C.[4][7] Reconstitute the residue in 100-500 µL of the mobile phase.[7][11]
Protocol 2: Sample Preparation using Protein Precipitation (PPT) [11][17]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
IS Addition: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole Sulfide-d4).[11]
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the tube.[11]
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or directly to an autosampler vial for analysis.
Protocol 3: Example LC-MS/MS Conditions [4][7]
-
LC System: HPLC or UHPLC system capable of gradient elution.[11]
-
Column: Thermo Hypurity Advance, 50 x 4.6mm, 5 µm or equivalent C18 column.[7]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Both have been reported.[4][7]
-
MRM Transitions:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of extemporaneously prepared lansoprazole suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. benthamopen.com [benthamopen.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of extraction recovery for Lansoprazole from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction recovery of Lansoprazole (B1674482) from plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Lansoprazole recovery low when using Solid-Phase Extraction (SPE)?
Low recovery in SPE can be attributed to several factors. Here's a troubleshooting guide to address common issues:
-
Improper Cartridge Selection: The choice of SPE sorbent is critical. For Lansoprazole, reverse-phase cartridges are commonly used. If recovery is low, consider testing different cartridges. A study found that Varian Bond Elute Plexa cartridges provided reproducible results with less batch-to-batch variation compared to other organic solvents.[1] Other successful options include Oasis HLB, Oasis Max, and Orochem cartridges.[1]
-
Inadequate Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention. Ensure the sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water) before loading the sample.[2]
-
Sample pH Not Optimized: The pH of the plasma sample can influence the interaction between Lansoprazole and the SPE sorbent. It may be necessary to adjust the sample pH to ensure Lansoprazole is in the correct charge state for optimal retention.[3]
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of Lansoprazole. Conversely, the elution solvent may be too weak to desorb the analyte completely from the sorbent.
-
Wash Step: Use a weak solvent to remove interferences without affecting Lansoprazole. A solution of 5% methanol (B129727) in water is a common starting point.[4]
-
Elution Step: Methanol and acetonitrile (B52724) are effective elution solvents for Lansoprazole from reverse-phase sorbents.[4] If recovery is still low, consider increasing the elution solvent volume or testing different solvent compositions.[2]
-
-
High Protein Binding: Lansoprazole may be bound to plasma proteins, preventing its extraction. Pre-treatment of the plasma sample is often necessary to disrupt this binding.[3] This can be achieved by diluting the sample or precipitating the proteins.[3]
2. What is the most effective method for extracting Lansoprazole from plasma: SPE, Liquid-Liquid Extraction (LLE), or Protein Precipitation (PP)?
The "best" method depends on the specific requirements of your assay, such as required recovery, sample throughput, and desired cleanliness of the final extract. Here's a comparison:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and high, reproducible recoveries, often exceeding 90%.[1] It is highly selective but can be more time-consuming and costly than other methods.[5]
-
Liquid-Liquid Extraction (LLE): A widely used technique that can yield good recoveries (often >70%).[6] It is less expensive than SPE but may be more labor-intensive and use larger volumes of organic solvents. Common solvent systems for Lansoprazole include diethyl ether-dichloromethane mixtures.[6][7][8][9]
-
Protein Precipitation (PP): This is the simplest and fastest method.[10] However, the resulting extract may contain more matrix components, potentially leading to ion suppression in LC-MS/MS analysis. Acetonitrile is a common precipitating agent for Lansoprazole analysis.[10]
3. My LLE recovery for Lansoprazole is inconsistent. How can I improve it?
Inconsistent LLE recovery can be caused by several factors:
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Centrifugation can aid in achieving a clean separation.
-
Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte and lead to poor recovery. To break emulsions, you can try adding salt to the aqueous phase or using different solvent ratios.
-
Suboptimal Solvent Choice and pH: The choice of extraction solvent and the pH of the aqueous phase are crucial. For Lansoprazole, a mixture of diethyl ether and dichloromethane (B109758) (e.g., 70:30 v/v) has been shown to be effective.[6][7][8][9] Adjusting the pH of the plasma sample can improve the partitioning of Lansoprazole into the organic phase.
4. Can I use Protein Precipitation for Lansoprazole extraction? What are the potential drawbacks?
Yes, protein precipitation is a viable and rapid method for Lansoprazole extraction.[10] A simple one-step protein precipitation with acetonitrile has been successfully used.[10]
The main drawback is the potential for significant matrix effects, as this method is less selective than SPE or LLE. Co-extracted endogenous components from the plasma can interfere with the ionization of Lansoprazole in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.
Data on Extraction Recovery
The following tables summarize reported extraction recovery data for Lansoprazole from plasma using different methods.
Table 1: Solid-Phase Extraction (SPE) Recovery
| SPE Cartridge Type | Elution Solvent | Average Recovery (%) | Reference |
| Varian Bond Elute Plexa | Not Specified | 92.10 - 99.11 | [1] |
| Oasis HLB | Not Specified | >94.1 | |
| C8 | Methanol | ≥92.3 |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Extraction Solvent System | Average Recovery (%) | Reference |
| Diethyl ether-dichloromethane (70:30, v/v) | 74.0 | [6] |
| Not Specified | ≥80 | [11][12][13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lansoprazole
This protocol is based on a validated LC-MS/MS method.[1]
-
Cartridge Conditioning: Condition a Varian Bond Elute Plexa SPE cartridge by washing it with 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry out.[2]
-
Sample Loading: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Lansoprazole and the internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:2 mM ammonium (B1175870) acetate).[1]
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Lansoprazole
This protocol is based on a published method.[7][8]
-
Sample Preparation: To 500 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Extraction: Add 3 mL of diethyl ether-dichloromethane (70:30, v/v). Vortex mix for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the analytical instrument.
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) workflow for Lansoprazole.
Caption: Liquid-Liquid Extraction (LLE) workflow for Lansoprazole.
Caption: Troubleshooting logic for low Lansoprazole recovery.
References
- 1. benthamopen.com [benthamopen.com]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. silicycle.com [silicycle.com]
- 6. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of lansoprazole in rat plasma by LC–MS/MS: Application to a stereoselective pharmacokinetic s… [ouci.dntb.gov.ua]
- 10. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Crossroads of Bioanalysis: A Comparative Guide to Internal Standards for Lansoprazole Assays
For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of accurate pharmacokinetic and toxicokinetic evaluations. A pivotal decision in this process is the selection of an appropriate internal standard (IS), a choice that significantly influences the reliability and robustness of the assay. This guide provides an objective comparison of different internal standards used in the quantification of lansoprazole (B1674482), a widely prescribed proton pump inhibitor, supported by experimental data from published literature.
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is to correct for variability throughout the analytical process, including sample preparation, injection volume, and potential matrix effects.[1] An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring consistent behavior during extraction and ionization.[2] This comparison will focus on the performance of a deuterated internal standard, Lansoprazole Sulfide-d4, against common analog internal standards such as Pantoprazole (B1678409) and Omeprazole (B731).
Performance Comparison of Internal Standards
The choice between a stable isotope-labeled (SIL) internal standard, like Lansoprazole Sulfide-d4, and an analog internal standard involves a trade-off between cost and analytical performance. Deuterated standards are considered the "gold standard" as they co-elute with the analyte, offering superior compensation for matrix effects and variability in ionization efficiency.[2][3] While more cost-effective and readily available, analog internal standards may exhibit different chromatographic behavior and extraction recovery, potentially impacting data quality.[1]
The following table summarizes key validation parameters from various studies employing different internal standards for the quantification of lansoprazole in human plasma.
| Validation Parameter | Lansoprazole Sulfide-d4 | Pantoprazole | Omeprazole |
| Linearity Range (ng/mL) | 1-1000[3] | 4.50-2800.00[4][5] | 2.5-2000[6][7] |
| Correlation Coefficient (r²) | >0.99[3] | >0.999[4][5][8] | Not explicitly stated |
| Accuracy (%) | Not explicitly stated | 98.24 to 99.94[5] | < 9[6][7] |
| Precision (% RSD) | Not explicitly stated | < 3.09 to 2.62[5] | < 3.4[6][7] |
| Recovery (%) | Consistent and high[3] | 92.10-99.11[4][5] | 82-92[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[3] | 4.50[5] | 2.5[6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for lansoprazole assays using different internal standards.
Method Using Lansoprazole Sulfide-d4 as Internal Standard
-
Sample Preparation: To 100 µL of human plasma, 10 µL of Lansoprazole Sulfide-d4 internal standard spiking solution (100 ng/mL) is added. Protein precipitation is then carried out by adding 300 µL of acetonitrile (B52724). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[3]
-
Chromatographic Conditions: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system is used.[9] Specific column and mobile phase compositions are optimized to achieve good separation.
-
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer is typically used with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is employed to monitor specific transitions for lansoprazole and its deuterated internal standard.[1][9]
Method Using Pantoprazole as Internal Standard
-
Sample Preparation: To a 200 µL aliquot of a plasma sample, 50 µL of a pantoprazole internal standard working solution is added.[9] Alternatively, solid-phase extraction (SPE) can be employed. Plasma samples are loaded onto SPE cartridges, washed, and the analyte and IS are eluted with methanol. The eluate is then dried and reconstituted before injection.[4][5]
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate).[4][5]
-
Mass Spectrometric Conditions: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode.[4] MRM transitions are m/z 370.20 → 252.10 for lansoprazole and m/z 384.20 → 200.00 for pantoprazole.[5]
Method Using Omeprazole as Internal Standard
-
Sample Preparation: Liquid-liquid extraction is a common technique. To the plasma sample, the omeprazole internal standard is added, followed by an extraction solvent mixture like diethyl ether-dichloromethane. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted for injection.[6][7]
-
Chromatographic Conditions: A C18 analytical column is used with a mobile phase of acetonitrile and water containing formic acid.[6][7]
-
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) is used. Detection is carried out using MRM.[6]
Visualizing the Workflow
To further elucidate the experimental process and the logical comparison between the internal standards, the following diagrams have been generated.
Caption: General experimental workflow for the bioanalytical method validation of Lansoprazole.
Caption: Logical comparison of stable isotope-labeled and analog internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamopen.com [benthamopen.com]
- 5. scispace.com [scispace.com]
- 6. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Method Validation for Lansoprazole Sulfide-13C6
For researchers, scientists, and drug development professionals, the robust and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for Lansoprazole (B1674482) Sulfide, a key metabolite of the proton pump inhibitor Lansoprazole.
We will objectively compare the performance of a method utilizing a stable isotope-labeled internal standard, Lansoprazole Sulfide-13C6 , against an alternative method employing a non-isotopically labeled, structurally analogous internal standard. This comparison is supported by established experimental data and aligned with the bioanalytical method validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for correcting analytical variability. The ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[4][5] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[6] The 13C label confers a mass shift for detection without significantly altering the physicochemical properties, ensuring near-identical behavior to the unlabeled analyte. This minimizes variability caused by matrix effects and results in superior accuracy and precision.[6][7][8]
Performance Comparison of Bioanalytical Methods
The following tables summarize the key validation parameters for two distinct methods for the quantification of Lansoprazole Sulfide in human plasma.
-
Method A: Utilizes This compound as the internal standard.
-
Method B: Utilizes a structurally analogous compound (e.g., a similar benzimidazole (B57391) derivative) as the internal standard.
The data presented is a composite based on typical performance characteristics of LC-MS/MS methods found in the scientific literature for similar analytes.[9][10][11][12]
Table 1: Calibration Curve and Sensitivity
| Parameter | Method A (with this compound) | Method B (with Analog IS) | Regulatory Acceptance Criteria |
| Analyte | Lansoprazole Sulfide | Lansoprazole Sulfide | N/A |
| Internal Standard | This compound | Structural Analog | N/A |
| Calibration Range | 0.5 - 500 ng/mL | 1.0 - 500 ng/mL | Define the expected concentration range |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | R² ≥ 0.99 |
| Correlation Coefficient (R²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-noise > 5; acceptable precision & accuracy |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Method A: Accuracy (% Bias) | Method A: Precision (%CV) | Method B: Accuracy (% Bias) | Method B: Precision (%CV) | Regulatory Acceptance Criteria |
| LLOQ QC | 0.5 | ± 5.0% | ≤ 8.0% | N/A | N/A | Within ±20% for accuracy; ≤20% for precision |
| Low QC (LQC) | 1.5 | ± 4.5% | ≤ 6.0% | ± 8.0% | ≤ 10.0% | Within ±15% for accuracy; ≤15% for precision |
| Medium QC (MQC) | 75 | ± 3.0% | ≤ 4.0% | ± 6.5% | ≤ 8.0% | Within ±15% for accuracy; ≤15% for precision |
| High QC (HQC) | 400 | ± 2.5% | ≤ 3.5% | ± 5.0% | ≤ 7.5% | Within ±15% for accuracy; ≤15% for precision |
Experimental Protocols
Below are detailed methodologies for the bioanalytical validation of Lansoprazole Sulfide.
Method A: Protocol Using this compound Internal Standard
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, 50 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (LC-MS/MS):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lansoprazole Sulfide: Precursor ion → Product ion (specific m/z to be determined)
-
This compound: Precursor ion [M+6]+ → Product ion (specific m/z to be determined)
-
-
Key MS Parameters: Optimized for maximum signal intensity (e.g., collision energy, declustering potential).
-
Method B: Protocol Using a Structural Analog Internal Standard
-
Sample Preparation (Protein Precipitation): [9]
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., a suitable benzimidazole analog, 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (LC-MS/MS):
-
Identical to Method A, though the gradient may need adjustment to ensure separation from any potential interferences.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lansoprazole Sulfide: Precursor ion → Product ion (specific m/z to be determined)
-
Analog IS: Precursor ion → Product ion (specific m/z to be determined for the analog)
-
-
Key MS Parameters: Optimized for maximum signal intensity for both compounds.
-
Visualizing the Workflow and Metabolic Context
To further elucidate the processes, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Lansoprazole.
Bioanalytical workflow for Lansoprazole Sulfide quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 9. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of various analytical methods for the quantification of Lansoprazole (B1674482), a widely used proton pump inhibitor. The objective is to provide a comprehensive resource for selecting the most appropriate methodology based on specific research or drug development needs. The information presented is synthesized from a range of validated methods, highlighting their performance characteristics and experimental protocols. While direct inter-laboratory comparison studies for Lansoprazole are not extensively published, this guide collates data from individual validation studies to offer valuable insights into the expected performance of different analytical techniques.[1]
Quantitative Performance Comparison
The selection of an analytical method for Lansoprazole quantification is often guided by the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it well-suited for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured.[2][3] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and spectrophotometric methods are also employed, particularly for dosage form analysis.
The following tables summarize the performance characteristics of different validated analytical methods for Lansoprazole quantification.
Table 1: Performance Characteristics of LC-MS/MS-based Lansoprazole Quantification Methods [1]
| Parameter | Method A (Oral Suspension) | Method B (Human Plasma) | Method C (Human Plasma) |
| Linearity Range | 5 - 25 µg/mL | 2.5 - 2000 ng/mL | 5.5 - 2200 ng/mL |
| Correlation Coefficient (r²) | 0.9972 - 0.9991 | > 0.998 | Not Reported |
| Limit of Detection (LOD) | 2 ng/mL[4] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 5.5 ng/mL[5] |
| Intra-day Precision (%RSD) | 2.98 ± 2.17%[4] | < 3.4% | Not Reported |
| Inter-day Precision (%RSD) | 3.07 ± 0.89%[4] | Not Reported | Not Reported |
| Internal Standard | Omeprazole[4] | Lansoprazole Sulfide-d4[1][3] | Bicalutamide[5] |
Table 2: Performance Characteristics of HPLC-based Lansoprazole Quantification Methods
| Parameter | Method D (Tablets) | Method E (Tablets) | Method F (Pharmaceuticals & Human Plasma) |
| Linearity Range | 40 - 60 µg/mL[6] | 10 - 50 µg/mL[7][8] | Not Specified |
| Correlation Coefficient (r²) | 0.9992[6] | 0.999[7][8] | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.12 µg/mL[7][8] | 2.0 µg/mL[9] |
| Limit of Quantification (LOQ) | Not Reported | 0.36 µg/mL[7][8] | 7.0 µg/mL[9] |
| Intra-day Precision (%RSD) | Not Reported | < 2[7][8] | 0.83%[9] |
| Inter-day Precision (%RSD) | Not Reported | < 2[7][8] | 1.85%[9] |
| Detection Wavelength | 285 nm[6] | 285 nm[7][8] | 285 nm[9] |
Table 3: Performance Characteristics of Spectrophotometric Lansoprazole Quantification Methods
| Parameter | Method G (Area Under Curve) | Method H (Charge Transfer Complex) |
| Linearity Range | 30 - 150 µg/mL[10] | 10 - 90 µg/mL (DDQ)[11][12] |
| 1.48 - 6.65 µg/mL (Iodine)[11][12] | ||
| 3.69 - 16.61 µg/mL (Ternary Complex)[11][12] | ||
| Mean Percentage Recovery | Not Reported | 99.63% (DDQ)[11][12] |
| 99.71% (Iodine)[11][12] | ||
| 99.76% (Ternary Complex)[11][12] | ||
| Relative Standard Deviation (%) | Not Reported | 0.11 (DDQ)[11][12] |
| 0.24, 0.13 (Iodine)[11][12] | ||
| 0.36 (Ternary Complex)[11][12] | ||
| Detection Wavelength (λmax) | 275 nm[10] | 457 nm (DDQ)[11][12] |
| 293 and 359 nm (Iodine)[11][12] | ||
| 549 nm (Ternary Complex)[11][12] |
Experimental Workflow
The general workflow for the quantification of Lansoprazole in biological matrices involves several key steps, from sample preparation to data analysis. The use of a stable isotope-labeled internal standard, such as Lansoprazole Sulfide-d4, is recommended by regulatory bodies like the FDA and EMA to ensure high accuracy and precision.[13]
Caption: A generalized experimental workflow for the quantification of Lansoprazole in biological samples using LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are representative protocols for LC-MS/MS and HPLC methods.
1. LC-MS/MS Method for Lansoprazole in Human Plasma
This protocol is a synthesis of best practices from published methodologies for the quantification of Lansoprazole using LC-MS/MS with an internal standard.[1][3]
-
Materials and Reagents:
-
Lansoprazole reference standard (Purity ≥98%)
-
Lansoprazole Sulfide-d4 (or other suitable internal standard)
-
HPLC grade methanol (B129727) and acetonitrile (B52724)
-
LC-MS grade ammonium (B1175870) formate (B1220265) and formic acid
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)[3]
-
-
Instrumentation:
-
Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and the internal standard in methanol.[3]
-
Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.[3]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture to the desired concentration (e.g., 100 ng/mL).[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.[1][3]
-
-
Sample Preparation (Protein Precipitation): [3]
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[4]
-
Flow Rate: A flow rate of 0.200 mL/min is common.[4]
-
Injection Volume: 1 µL.[4]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[3] The specific precursor-to-product ion transitions for Lansoprazole (e.g., m/z 370 → 252) and the internal standard are monitored.[4]
-
2. RP-HPLC Method for Lansoprazole in Tablet Dosage Form
This protocol is based on a validated RP-HPLC method for the estimation of Lansoprazole in tablets.[6]
-
Materials and Reagents:
-
Lansoprazole reference standard
-
Lansoprazole tablets
-
HPLC grade acetonitrile and water
-
Disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 3.0)[6]
-
-
Instrumentation:
-
An HPLC system with a UV detector.
-
A Phenomenex Luna C8 column (5µ, 250 mm × 4.6 mm i.d.).[6]
-
-
Preparation of Standard and Sample Solutions:
-
Mobile Phase: A mixture of disodium hydrogen phosphate buffer (pH 3.0) and acetonitrile in a 30:70 ratio.[6]
-
Standard Stock Solution: Prepare a stock solution of the pure drug in the mobile phase to achieve concentrations in the range of 40-60 µg/mL.[6]
-
Sample Solution: Weigh and finely powder twenty tablets. An amount of powder equivalent to a single tablet is dissolved in the mobile phase, filtered, and diluted to fall within the linearity range.[6]
-
-
Chromatographic Conditions:
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions and equipment. It is essential to validate any analytical method according to the relevant regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Spectrophotometric methods for the determination of lansoprazole and pantoprazole sodium sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Linearity and Range Determination for Lansoprazole Analysis
This guide provides a detailed comparison of two common analytical techniques for the quantification of Lansoprazole (B1674482): High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the linearity and range of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for their specific needs.
Introduction to Lansoprazole Analysis
Lansoprazole is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers.[1] Accurate and precise quantification of Lansoprazole in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Analytical method validation, with a key focus on linearity and range, establishes the suitability of a chosen method for its intended purpose.[2][3] Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal, while the range defines the interval over which this relationship holds true with acceptable accuracy and precision.[4][5][6]
Methodology Comparison
This section details the experimental protocols for the analysis of Lansoprazole using a stability-indicating HPLC method and a UV-Vis spectrophotometric method.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed for the determination of related substances in a Lansoprazole intermediate.[1]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: C18 stationary phase (250 mm length, 4.6 mm internal diameter, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of a formic acid/triethylamine buffer and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 260 nm.[1]
-
Sample Preparation: A standard solution is prepared by dissolving a known amount of Lansoprazole intermediate in a diluent to achieve a final concentration of 10 µg/mL.[1]
2. UV-Vis Spectrophotometric Method
This UV-Vis spectrophotometric method is a simple and cost-effective approach for the quantitative estimation of Lansoprazole.[7][8]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of Lansoprazole is prepared and then diluted with the pH 6.8 buffer to create a series of standard solutions at different concentrations.[8]
Quantitative Data Comparison
The performance of each method in terms of linearity and range is summarized in the table below.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | LOQ to 200% of the specification limit | 6-30 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | 0.99732 |
| Limit of Detection (LOD) | 0.01% | 0.2750 µg/mL |
| Limit of Quantification (LOQ) | 0.03% | 0.8336 µg/mL |
Data for the HPLC method was sourced from a study on a Lansoprazole intermediate, where linearity was evaluated from the Limit of Quantification (LOQ) up to 200% of the specification limit for impurities.[1] The UV-Vis spectrophotometric method's linearity was established over a concentration range of 6-30 µg/mL.[7]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method, highlighting the position of linearity and range determination within the overall process.
Caption: General workflow for analytical method validation.
Comparison of Lansoprazole Analysis Methods
This flowchart provides a side-by-side comparison of the key steps involved in the HPLC and UV-Vis spectrophotometric analysis of Lansoprazole.
Caption: Key steps in HPLC vs. UV-Vis analysis of Lansoprazole.
References
- 1. granthaalayahpublication.org [granthaalayahpublication.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. gmpsop.com [gmpsop.com]
- 5. extranet.who.int [extranet.who.int]
- 6. What is the range of an analytical method? [mpl.loesungsfabrik.de]
- 7. UV spectroscopy method development for lansoprazole estimation. [wisdomlib.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Internal Standards for Lansoprazole Quantification: Enhancing Bioanalytical Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development and validation of robust bioanalytical methods for quantifying Lansoprazole. This guide provides an objective comparison of the analytical performance of different internal standards, supported by experimental data, to inform method development and ensure the generation of high-quality, reliable results.
The use of an internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variations in sample preparation, injection volume, and instrument response.[1] An ideal IS should closely mimic the physicochemical properties of the analyte to ensure accurate and precise quantification.[2] This guide compares the performance of a deuterated internal standard, Lansoprazole Sulfide-d4, with commonly used non-deuterated, or analogue, internal standards such as Pantoprazole and Omeprazole.
Stable isotope-labeled (SIL) internal standards, like Lansoprazole Sulfide-d4, are widely considered the "gold standard" by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Their structural and chemical similarity to the analyte ensures they co-elute and experience similar extraction recovery and matrix effects, leading to more accurate and precise data. Analogue internal standards, while often more accessible and cost-effective, may exhibit different chromatographic behavior and extraction efficiency, potentially impacting data quality.[1]
Quantitative Performance Comparison
| Performance Parameter | Lansoprazole Sulfide-d4 (Deuterated IS) | Pantoprazole (Analogue IS) | Omeprazole (Analogue IS) |
| Linearity Range | 2.5 - 2000 ng/mL[4] | 4.50 - 2800.00 ng/ml[5] | 2.5 - 2000 ng/ml[6] |
| Correlation Coefficient (r²) | > 0.998[4] | > 0.999[5] | > 0.998[6][7] |
| Intra-day Precision (%RSD) | < 3.4%[4] | < 7.30%[5] | < 3.4%[6] |
| Inter-day Precision (%RSD) | Not Reported | < 4.10%[5] | < 9%[6] |
| Accuracy (% Nominal) | Not Reported | 89.44 - 94.84%[5] | < 9%[6] |
| Recovery (%) | Not Reported | 92.10 - 99.11%[5] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] | 4.61 ng/ml[5] | 2 ng/mL[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Lansoprazole quantification using different internal standards.
Method Using Lansoprazole Sulfide-d4 as Internal Standard
-
Sample Preparation: To a 200 µL aliquot of human plasma, 50 µL of Lansoprazole Sulfide-d4 working solution is added.[4]
-
Chromatography: High-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system is used.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) is utilized, monitoring a specific transition for the deuterated internal standard.[4][8]
Method Using Pantoprazole as Internal Standard
-
Sample Preparation: To 250 µL of human plasma, 50 µL of Pantoprazole internal standard solution is added. This is followed by solid-phase extraction.[2][5]
-
Chromatography: A Thermo Hypurity Advance column (50 x 4.6mm, 5 µm) is used with a mobile phase of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate (B1210297) solution (80:20 v/v) at a flow rate of 1.0 mL/min.[5]
-
Mass Spectrometry: An API 3000 triple quadrupole mass spectrometer with ESI in negative ion mode is used. The multiple reaction monitoring (MRM) transitions are m/z 368.2 → 250.1 for Lansoprazole and m/z 382.2 → 137.9 for Pantoprazole.[1]
Method Using Omeprazole as Internal Standard
-
Sample Preparation: To 100 µL of human plasma, 25 µL of Omeprazole internal standard solution is added, followed by liquid-liquid extraction with diethyl-ether-dichloromethane (70:30; v/v).[2][6]
-
Chromatography: A C18 analytical column is used with a mobile phase of acetonitrile-water (90:10; v/v) + 10 mM formic acid.[6]
-
Mass Spectrometry: A Micromass triple quadrupole tandem mass spectrometer with ESI in positive ion mode is used for detection via MRM.[6] For the quantification of dexlansoprazole (B1670344), another enantiomer of lansoprazole, MRM transitions were m/z 370.05 → 251.95 for dexlansoprazole and m/z 346.00 → 198.05 for omeprazole.[9]
Visualizing the Workflow and Comparison
To further elucidate the experimental process and the logical comparison between the internal standards, the following diagrams are provided.
Conclusion
The choice of internal standard is a critical factor that can significantly influence the outcome of bioanalytical studies for Lansoprazole. While well-validated methods using analogue internal standards like Pantoprazole and Omeprazole can provide accurate and reliable data, the use of a deuterated internal standard such as Lansoprazole Sulfide-d4 is theoretically superior.[3] The near-identical physicochemical properties of a deuterated IS allow for more effective compensation of analytical variability, particularly matrix effects, which is expected to result in enhanced precision and accuracy.[2][8] Researchers should carefully consider the specific requirements of their study and the regulatory landscape when selecting an internal standard for Lansoprazole quantification. When the highest level of accuracy and robustness is required, a deuterated internal standard is the preferred choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
A Comparative Guide to Stability-Indicating Methods for Lansoprazole and its Impurities
For Researchers, Scientists, and Drug Development Professionals
The development of a robust stability-indicating analytical method is a cornerstone of pharmaceutical development, ensuring that a drug substance can maintain its identity, strength, quality, and purity throughout its shelf life. This guide provides a comparative overview of validated analytical methods for Lansoprazole (B1674482), a proton pump inhibitor, and its known impurities. The data presented is synthesized from various studies to offer a comprehensive resource for method selection and validation.
Lansoprazole is known to be unstable in acidic conditions, a characteristic integral to its mechanism of action but a challenge for formulation and stability testing.[1] Its degradation can be accelerated in both acidic and basic mediums.[2] Therefore, a well-validated stability-indicating method must be able to separate the intact drug from its degradation products and process-related impurities.[3][4]
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Lansoprazole and its impurities. The following tables summarize the performance characteristics of different published methods.
Table 1: HPLC Method Parameters for Lansoprazole Analysis
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Gradient RP-HPLC) | Method 3 (Ascentis® Express C18) |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[5] | C8 (250 x 4.6mm, 5µm) | Ascentis® Express C18 (Fused-Core)[6] |
| Mobile Phase | Acetonitrile:1% TEA (41.0:59.0 v/v), pH 6.6[7] | Buffer and Acetonitrile (gradient) | Not Specified[6] |
| Flow Rate | 1.0 mL/min[5] | 1.0 ml/min | Not Specified[6] |
| Detection | UV at 285 nm | UV at 235 nm | Not Specified[6] |
| Run Time | ~20 min[7] | Not Specified | < 10 min[6] |
Table 2: Validation Parameters for Lansoprazole Stability-Indicating Methods
| Validation Parameter | Method A (UPLC)[4] | Method B (HPLC)[5][8] | Method C (Spectrophotometry)[9] |
| Linearity Range | 0.05% to 150% of nominal concentration | LOQ to 200% of the specified concentration[8] | 10-90 µg/mL (DDQ method)[9] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[5][8] | Not Specified |
| LOD | < 0.05% | 0.01%[5][8] | Not Specified |
| LOQ | < 0.05% | 0.005% - 0.03%[8] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 90% to 110%[5][8] | 99.18% to 99.76%[9] |
| Precision (%RSD) | < 2%[4] | < 0.4%[8] | 0.11% to 0.36%[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative experimental protocols for forced degradation studies and the validation of a stability-indicating HPLC method for Lansoprazole.
Protocol 1: Forced Degradation Study of Lansoprazole
Objective: To generate degradation products of Lansoprazole under various stress conditions to demonstrate the specificity of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve 200 mg of Lansoprazole in a suitable solvent and add 0.1 M HCl.[1] Reflux the solution at 60°C for 8 hours.[1] Cool, neutralize, and dilute to a known concentration with the mobile phase.
-
Base Hydrolysis: Dissolve 200 mg of Lansoprazole in a suitable solvent and add 0.1 M NaOH. Reflux the solution at 60°C for 8 hours. Cool, neutralize, and dilute to a known concentration with the mobile phase. A new impurity has been identified under basic degradation.
-
Oxidative Degradation: Treat a solution of Lansoprazole with 3% hydrogen peroxide at room temperature for a specified period. Lansoprazole is found to degrade significantly under oxidative stress.[4]
-
Thermal Degradation: Expose solid Lansoprazole powder to dry heat (e.g., 105°C) for a specified duration. The drug has been shown to be stable to the effect of temperature.[5]
-
Photolytic Degradation: Expose a solution of Lansoprazole to UV light (e.g., 254 nm) and fluorescent light for a specified duration as per ICH guidelines.
Analysis: Analyze the stressed samples using the developed stability-indicating method. The method should be able to resolve the main Lansoprazole peak from all degradation product peaks.[4] Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is homogeneous.[5]
Protocol 2: Validation of a Stability-Indicating HPLC Method
Objective: To validate the developed HPLC method according to ICH guidelines to ensure it is suitable for its intended purpose.[3][10]
Validation Parameters:
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[11] This is achieved by analyzing stressed samples from the forced degradation study.
-
Linearity: Prepare a series of at least five concentrations of Lansoprazole and its impurities ranging from the LOQ to 150% of the working concentration.[8] Plot a graph of peak area versus concentration and determine the correlation coefficient, which should be ≥ 0.999.[5][8]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of Lansoprazole and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[12] The recovery should typically be within 98-102%.[13]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).[13]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment. The %RSD should also be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability during normal use.[5] The resolution between Lansoprazole and its impurities should remain greater than 1.5.[5]
-
Solution Stability: Evaluate the stability of both the standard and sample solutions at room temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours).[5][8][12] The results should show no significant degradation of the analyte.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating method for Lansoprazole.
Caption: Workflow for the validation of a stability-indicating analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. Improving USP Lansoprazole Analysis with HPLC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric methods for the determination of lansoprazole and pantoprazole sodium sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. eagleanalytical.com [eagleanalytical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
A Harmonized Approach: Navigating FDA and EMA Bioanalytical Method Validation Guidelines
The regulatory landscape for bioanalytical method validation has undergone a significant transformation, with both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now aligned under the International Council for Harmonisation (ICH) M10 guideline. This harmonization streamlines the requirements for drug development, providing a unified framework for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the bioanalytical method validation guidelines, centered on the core principles of ICH M10, and highlights specific considerations from the FDA and EMA.
The ICH M10 guideline, which became effective for the FDA in November 2022 and the EMA in January 2023, supersedes previous individual guidance documents from these agencies.[1][2] Its primary objective is to provide a global standard for the validation of bioanalytical methods and their application in the analysis of study samples, ensuring the quality and consistency of bioanalytical data supporting regulatory submissions.[1][3]
Core Validation Parameters: A Unified Standard
The ICH M10 guideline outlines key validation parameters that are now the standard for both the FDA and EMA.[1] These parameters are designed to ensure that a bioanalytical method is suitable for its intended purpose.[1][4] The validation process is typically categorized into full validation, partial validation, and cross-validation.[5]
A full validation is required when a new bioanalytical method is established or when a commercial kit is repurposed.[2][4] Partial validation is performed when minor modifications are made to a fully validated method.[6] Cross-validation is necessary to compare data from different methods or laboratories.
The core validation parameters under ICH M10 for chromatographic and ligand-binding assays (LBAs) are summarized below.
Table 1: Key Bioanalytical Method Validation Parameters (ICH M10)
| Validation Parameter | Chromatographic Methods | Ligand-Binding Assays (LBAs) | Key Acceptance Criteria (General) |
| Selectivity | Assessed using at least six independent sources of matrix.[7] | Assessed using at least ten independent sources of matrix.[7] | Response in blank samples should be ≤ 20% of the LLOQ and ≤ 5% for the internal standard (IS).[1] |
| Specificity | Evaluation of interference from related compounds. | Evaluation of cross-reactivity with structurally related molecules.[8] | Impact of any interference or cross-reactivity must be evaluated.[8] |
| Matrix Effect | Investigated to ensure precision, accuracy, and selectivity are not compromised by the matrix.[9] | N/A (Selectivity assessment covers matrix effects). | |
| Calibration Curve | A minimum of six non-zero standards, plus a blank and a zero standard.[10] | A minimum of six non-zero standards, plus a blank and a zero standard.[11] | Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[11] |
| Accuracy & Precision | Evaluated at a minimum of four QC levels (LQC, MQC, HQC, and ULOQ).[10] | Evaluated at a minimum of four QC levels (LQC, MQC, HQC, and ULOQ).[11] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[11] |
| Carry-over | Evaluated to ensure that residual analyte from one sample does not affect the next. | Evaluated to ensure that residual analyte from one sample does not affect the next.[1] | Carry-over in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ and ≤ 5% for the IS. |
| Dilution Integrity/Linearity | Demonstrates that samples can be diluted without affecting accuracy and precision.[5] | Demonstrates that samples can be diluted without affecting accuracy and precision.[8] | Mean concentration should be within ±15% of nominal after correcting for dilution, with precision ≤ 15%.[7] |
| Stability | Evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock/working solution stability.[8][9] | Evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock/working solution stability.[8] | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Incurred Sample Reanalysis (ISR) | Performed to verify the reliability of the reported sample analyte concentrations.[8][12] | Performed to verify the reliability of the reported sample analyte concentrations.[8][12] | At least 67% of the re-analyzed samples should have results within ±20% of the original result. |
Agency-Specific Considerations
While ICH M10 provides a harmonized framework, both the FDA and EMA have issued supplementary documents that warrant attention.
FDA: Additional Guidance on Internal Standards and Biomarkers
The FDA has published a specific guidance document on the "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis."[13][14] This document provides more detailed recommendations on monitoring and addressing variability in internal standard (IS) responses, which can impact data accuracy.[13] It emphasizes the importance of run-by-run evaluation of IS response patterns.
Key FDA Recommendations for Internal Standard Response:
-
Monitoring: IS responses should be monitored in all samples, including calibration standards, quality controls (QCs), and study samples.[15]
-
Investigation: Atypical IS responses, such as drifts or sudden changes, should be investigated.[16]
-
Reanalysis: If IS response variability is likely to affect data accuracy, reanalysis of the affected samples may be necessary.[13]
For biomarkers , the FDA issued a guidance in January 2025, which clarifies that while the ICH M10 guideline is a starting point, it may not be fully applicable to all biomarker analyses.[17][18] This guidance advocates for a "fit-for-purpose" approach to biomarker assay validation, where the extent of validation depends on the intended use of the biomarker data.[18]
EMA: Implementation Strategy for ICH M10
The EMA has published an implementation strategy to provide clarity on the transition to the ICH M10 guideline.[19] This document addresses practical considerations for ongoing and new studies.[19][20] For studies initiated before the effective date of ICH M10, methods validated according to the previous EMA guideline may still be acceptable, provided a scientific justification is given.[19] However, for all new method validations, adherence to ICH M10 is expected.[19]
Experimental Protocols and Workflows
The following sections provide an overview of typical experimental protocols for key validation experiments as per the ICH M10 guideline.
Protocol 1: Accuracy and Precision Assessment
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): within 3 times the LLOQ
-
Medium QC (MQC): around the geometric mean of the calibration range
-
High QC (HQC): at least 75% of the Upper Limit of Quantification (ULOQ)
-
-
Analytical Runs: Analyze at least three independent analytical runs on at least two different days.
-
Within-Run Analysis: In each run, analyze a minimum of five replicates of each QC level.
-
Between-Run Analysis: Combine the data from all runs to assess between-run accuracy and precision.
-
Calculations:
-
Accuracy: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration.
-
Precision: Calculate the coefficient of variation (%CV) for the concentrations at each QC level.
-
Protocol 2: Stability Assessment (Freeze-Thaw)
-
Prepare Stability Samples: Use at least two QC levels (low and high) for stability testing.
-
Freeze-Thaw Cycles: Subject the stability samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them at room temperature.
-
Analysis: After the final thaw, analyze the stability samples along with a freshly prepared calibration curve and control QC samples.
-
Comparison: Compare the mean concentration of the stability samples to the mean concentration of freshly prepared QC samples.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process according to the harmonized ICH M10 guideline.
Caption: High-level workflow for bioanalytical method validation under ICH M10.
Caption: Workflow for assessing analyte stability in a biological matrix.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. consultations.tga.gov.au [consultations.tga.gov.au]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. fda.gov [fda.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. worldwide.com [worldwide.com]
- 10. AAPS Workshop Report on ICH M10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. kcasbio.com [kcasbio.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 16. benchchem.com [benchchem.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. hhs.gov [hhs.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. EMA Considers Product Development Stage For Complying With ICH Guide On Bioanalytical Method Validation [insights.citeline.com]
A Comparative Guide to Internal Standards in Lansoprazole Bioanalysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lansoprazole (B1674482) in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a pivotal factor in the robustness and reliability of the bioanalytical method. This guide provides an objective comparison of commonly used internal standards for lansoprazole analysis, supported by experimental data, to aid in method development and validation.
The use of an internal standard is essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[2] For lansoprazole, both deuterated and non-deuterated internal standards are employed, each with distinct advantages and disadvantages.
Data Presentation: Comparative Recovery of Lansoprazole and Internal Standards
The recovery of an analyte and its internal standard from the sample matrix is a critical parameter in bioanalytical method validation. Consistent and comparable recovery ensures the accuracy of the quantification. Below is a summary of recovery data from various studies.
| Analyte | Internal Standard | Analytical Method | Sample Matrix | Recovery (%) | Reference |
| Lansoprazole | Pantoprazole (B1678409) | LC-MS/MS | Human Plasma | 92.10 - 99.11 | [3] |
| Lansoprazole | Not Specified | RP-HPLC | Tablet Dosage Form | 98.74 | [4] |
| Lansoprazole | Not Specified | Spectrophotometry | Pharmaceutical Formulations | 99.18 - 99.76 | [5] |
| Lansoprazole Intermediate | Not Specified | HPLC | Bulk Drug | 90 - 110 | [6] |
It is important to note that while deuterated internal standards like Lansoprazole Sulfide-d4 are considered the gold standard due to their close physicochemical similarity to the analyte, leading to better compensation for matrix effects and improved precision, direct comparative recovery data in single studies against non-deuterated standards is not always readily available in published literature.[1][2] However, methods using analogue internal standards like pantoprazole have also been successfully validated and shown to provide accurate and reliable data.[1][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for the bioanalysis of lansoprazole using different types of internal standards.
Method 1: LC-MS/MS with a Non-Deuterated Internal Standard (Pantoprazole)
This method is adapted from a validated procedure for the determination of lansoprazole in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Pantoprazole).
-
The analytes are then extracted from the plasma using a solid-phase extraction (SPE) technique with Oasis HLB cartridges.
-
The extracted samples are reconstituted in a mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypurity Advance, 50 x 4.6mm, 5 µm
-
Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) solution (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry Detection:
-
Instrument: LC-MS/MS (API 3000)
-
Ionization Mode: Negative Ion Mode
-
Monitored Transitions: Specific precursor to product ion transitions for lansoprazole and pantoprazole are monitored.
-
Method 2: Bioanalysis using a Deuterated Internal Standard (Lansoprazole Sulfide-d4)
This protocol is a synthesized representation based on best practices for using stable isotope-labeled internal standards.[2][7]
-
Sample Preparation:
-
To a 200 µL aliquot of a human plasma sample, add 50 µL of the internal standard working solution (Lansoprazole Sulfide-d4 in a 50:50 v/v methanol-water solution).[7]
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[7]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Monitored Transitions: Specific transitions for lansoprazole and Lansoprazole Sulfide-d4 would be determined and monitored.[7]
-
Mandatory Visualization
The following diagrams illustrate key aspects of the comparative analysis of lansoprazole internal standards.
Caption: Experimental workflow for bioanalytical method validation of Lansoprazole.
Caption: Logical comparison of deuterated vs. analogue internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamopen.com [benthamopen.com]
- 4. jocpr.com [jocpr.com]
- 5. Spectrophotometric methods for the determination of lansoprazole and pantoprazole sodium sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Lansoprazole Sulfide-13C6: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Lansoprazole Sulfide-13C6. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.
Pre-Disposal Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. While the Carbon-13 isotope is stable and non-radioactive, the chemical properties of the compound necessitate careful handling.
Summary of Hazard Information:
| Hazard Classification | Description | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | H302 | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | H315 | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | H319 | |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[2] | H335 |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following minimum PPE to prevent exposure:
-
Eye Protection: Safety goggles with side-shields or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If handling fine powders or creating dust, a respirator may be necessary.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the approved steps for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat this compound as a non-hazardous chemical waste unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this compound with other waste streams, such as solvents or biohazardous waste, unless explicitly permitted by your EHS guidelines.
Step 2: Containerization
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
The container must be in good condition and free from any external contamination.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The quantity of waste in the container.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup of the chemical waste.
-
Follow all institutional procedures for waste collection and documentation. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
Emergency Procedures in Case of a Spill
In the event of an accidental release of this compound, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading using appropriate absorbent materials.
-
Clean-up: Wearing the appropriate PPE, carefully collect the spilled material and any contaminated absorbents. Place all materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent.
-
Report: Notify your laboratory supervisor and EHS department of the spill immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Lansoprazole Sulfide-13C6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lansoprazole Sulfide-13C6, including operational and disposal plans. Adherence to these procedural steps is critical for maintaining operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound and related compounds can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory at all times when handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment should be worn when handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Gloves | Nitrile or latex gloves.[3] |
| Protective Clothing | Long-sleeved, fire/flame resistant, and impervious clothing. A chemical-resistant apron is also recommended.[2][3] | |
| Respiratory Protection | Dust Mask / Respirator | An effective dust mask should be used.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[2] |
Hazard Identification and First Aid
It is crucial to be aware of the potential hazards and the appropriate first-aid measures.
| Hazard | Precautionary Statement | First-Aid Measures |
| Skin Irritation | P264: Wash hands thoroughly after handling.[2] | P302+P352: IF ON SKIN: Wash with plenty of water.[2] If irritation occurs, get medical help.[2] |
| Eye Irritation | P280: Wear eye protection.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Get medical help if you feel unwell.[2] |
| Ingestion | P270: Do not eat, drink or smoke when using this product. | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2] |
Operational Plan: Safe Handling and Storage Protocol
A systematic approach to handling and storage is essential to minimize risk.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area.[2][4] Local exhaust ventilation is recommended to keep airborne levels below exposure limits.[3]
-
Safety Stations: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[4]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and well-ventilated.
-
Dispensing: Avoid the formation of dust and aerosols.[3]
-
Post-Handling: Wash hands and any exposed skin thoroughly with mild soap and water after handling, before breaks, and at the end of the workday.[3][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][4]
Storage Conditions
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Protect from light and sources of ignition.[3][4]
| Parameter | Value |
| Storage Temperature | Room temperature or as specified on the product label.[4] |
| Incompatible Materials | Strong acids and strong bases.[4] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
On-Site Disposal Protocol
If a certified drug take-back program is not available, follow this on-site disposal procedure:[1]
-
Render Unusable: Mix the compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[1] A small amount of water or rubbing alcohol can be added to dissolve the medication.[1]
-
Contain and Seal: Place the mixture into a sealable plastic bag or another sealed container to prevent leakage.[1]
-
Final Disposal: Dispose of the sealed container in the regular trash.
Important: Never dispose of Lansoprazole compounds down the sink or toilet to avoid contamination of water supplies.[1] For bulk quantities, incineration by a licensed waste disposal company is the recommended method.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
